molecular formula C3H11ClN2 B152796 Propylhydrazine hydrochloride CAS No. 56795-66-5

Propylhydrazine hydrochloride

Cat. No.: B152796
CAS No.: 56795-66-5
M. Wt: 110.58 g/mol
InChI Key: VWNFFIGQDGOCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylhydrazine hydrochloride is a useful research compound. Its molecular formula is C3H11ClN2 and its molecular weight is 110.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNFFIGQDGOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021208
Record name Propylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56795-66-5
Record name Propylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

propylhydrazine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Propylhydrazine hydrochloride is a chemical compound with applications in organic synthesis and chemoproteomic research.[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and purification, and its role in specific research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of propylhydrazine. It is important to distinguish between the different CAS numbers and salt forms associated with this compound.

Table 1: General Physicochemical Properties of n-Propylhydrazine Hydrochloride

PropertyValueSource
IUPAC Name propylaminoazanium;chloride[2]
Synonyms 1-Propylhydrazine HCl, N-Propylhydrazine hydrochloride[1][3]
CAS Number 56795-66-5, 73544-93-1[1][3]
Molecular Formula C₃H₁₁ClN₂[2][3]
Molecular Weight 110.58 g/mol [2]
Appearance Solid[1]
Boiling Point 130.1°C[2]
Flash Point 32.2°C[2]
Solubility Soluble in polar solvents[2]
Storage Temperature 2-8°C[1]

Table 2: Spectroscopic Data for n-Propylhydrazine Hydrochloride

Spectrum TypePeak/SignalDescriptionSource
Infrared (IR) ~3213 cm⁻¹N-H stretching vibrations[2]
Infrared (IR) ~1614 cm⁻¹NH bending modes[2]
¹H NMR (DMSO-d₆) δ 10.59 ppmHydrazine NH₂ group proton[2]
¹H NMR (DMSO-d₆) δ 9.15 ppmNH proton[2]

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around its hydrazine moiety, which allows it to participate in a variety of chemical transformations.

  • Condensation Reactions : It readily reacts with aldehydes and ketones to form hydrazones.[2][4] These hydrazone derivatives are useful intermediates in the synthesis of other organic molecules, some of which have shown antimicrobial activity.[2]

  • Cyclization Reactions : Under appropriate acidic or basic conditions, it can undergo cyclization to produce pyrazole derivatives.[4]

  • Oxidation Reactions : The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing heterocycles.[4]

In the field of medicinal chemistry, n-propylhydrazine hydrochloride has been identified as a critical zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors, particularly for use in Proteolysis Targeting Chimeras (PROTACs).[2] For example, derivatives have demonstrated potent inhibition of HDAC3.[2]

In chemoproteomics, propylhydrazine has been utilized as a competitor for nucleophilic hydrazine probes in a technique known as "reverse-polarity" activity-based protein profiling ((RP)-ABPP).[1] This method is used for the discovery of protein electrophiles in human cells.[1]

Chemical Reactivity of Propylhydrazine main Propylhydrazine Hydrochloride carbonyl Aldehydes or Ketones main->carbonyl Condensation acid_base Acid/Base Conditions main->acid_base Cyclization oxidizing Oxidizing Agents main->oxidizing Oxidation hydrazone Hydrazones carbonyl->hydrazone pyrazole Pyrazoles acid_base->pyrazole azo Azo Compounds oxidizing->azo

Figure 1. Key chemical reactions involving this compound.

Application in (RP)-ABPP cluster_rp_abpp Reverse-Polarity Activity-Based Protein Profiling probe Nucleophilic Hydrazine Probe protein Protein Electrophile (in human cells) probe->protein Covalent Binding & Labeling propylhydrazine Propylhydrazine (Competitor) propylhydrazine->protein Competitive Binding

Figure 2. Role of propylhydrazine in competitive (RP)-ABPP experiments.

Experimental Protocols

A general method for the synthesis of n-propylhydrazine hydrochloride involves an acid-base reaction between hydrazine hydrate and hydrochloric acid under controlled temperature conditions.[2]

Methodology:

  • Reaction Setup : The reaction is conducted in a suitable vessel equipped for cooling and stirring.

  • Cooling : The reaction mixture is maintained at a low temperature, typically between 0–5°C, to control the exothermic nature of the acid-base reaction.[2]

  • Reactant Addition : Hydrazine hydrate is carefully reacted with hydrochloric acid.

  • Crystallization : Following the reaction, the solvent is evaporated under reduced pressure to facilitate the crystallization of the this compound product.[2]

To achieve high purity (>95%), recrystallization is the preferred method.[2]

Methodology:

  • Solvent Selection : A mixture of ethanol and water (e.g., 70:30 v/v) is commonly used as the recrystallization solvent.[2]

  • Dissolution : The crude this compound is dissolved in the minimum amount of the heated solvent mixture.

  • Crystallization : The solution is allowed to cool slowly, promoting the formation of pure crystals.

  • Isolation : The purified crystals are collected by filtration.

  • Drying and Storage : The product is dried and stored in airtight containers with a desiccant to protect it from moisture, as it can be hygroscopic.[2]

Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Hydrazine Hydrate + Hydrochloric Acid reaction Controlled Reaction (0-5°C) reactants->reaction evaporation Solvent Evaporation (Reduced Pressure) reaction->evaporation crude Crude Crystalline Product evaporation->crude recrystallize Recrystallization (Ethanol/Water) crude->recrystallize Transfer filtration Filtration & Drying recrystallize->filtration pure Pure Propylhydrazine HCl (>95%) filtration->pure

Figure 3. General workflow for the synthesis and purification of propylhydrazine HCl.

Safety and Handling

This compound is classified as a hazardous substance. It is a self-reactive substance (Hazard Class 5.2) and is flammable.[1] When heated to decomposition, it may emit toxic fumes of HCl and NOx.[3] It is also considered a questionable carcinogen.[3]

  • GHS Pictogram : GHS02 (Flammable)[1]

  • Signal Word : Danger[1]

  • Hazard Statements : H242 (Heating may cause a fire)[1]

  • Precautionary Statements : P210 (Keep away from heat), P234 (Keep only in original container), P235 (Keep cool), P240 (Ground/bond container and receiving equipment), P370 + P378 (In case of fire: Use appropriate media for extinction), P403 (Store in a well-ventilated place).[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Propylhydrazine Hydrochloride: A Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylhydrazine hydrochloride is a versatile chemical intermediate whose utility in organic synthesis is centered around the reactivity of its hydrazine moiety. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, including its role in condensation and cyclization reactions for the formation of heterocyclic systems, its application in the classic Fischer indole synthesis, and its function as a precursor to propyl radicals for carbon-carbon bond formation. Furthermore, this guide explores the contemporary application of hydrazine derivatives in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting the potential of propylhydrazine as a component in these advanced therapeutic modalities. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Mechanisms of Action

This compound's reactivity is primarily dictated by the nucleophilic nature of the terminal nitrogen atom and the propensity of the N-N bond to undergo cleavage under specific conditions. Its hydrochloride salt form ensures stability and enhances its solubility in polar solvents, while the free base can be readily generated in situ for reactions requiring the neutral nucleophile. The principal mechanisms of action can be categorized as follows:

  • Nucleophilic Attack and Condensation: The terminal -NH2 group of propylhydrazine acts as a potent nucleophile, readily attacking carbonyl carbons of aldehydes and ketones to form n-propylhydrazones. This initial condensation is a pivotal step in many synthetic transformations.

  • Cyclization Reactions: Following hydrazone formation, intramolecular reactions can lead to the formation of stable heterocyclic rings. A prominent example is the Knorr pyrazole synthesis, where reaction with a 1,3-dicarbonyl compound yields a substituted pyrazole.

  • Sigmatropic Rearrangement: In the presence of an acid catalyst, n-propylhydrazones derived from appropriate ketones or aldehydes can undergo a[1][1]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.

  • Radical Formation: Through oxidation, propylhydrazine can be converted into a propyl radical. This reactive intermediate can then participate in carbon-carbon bond-forming reactions, offering a pathway for alkylation.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring, a common scaffold in pharmaceuticals. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Mechanism of Action

The reaction of propylhydrazine with a 1,3-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), proceeds through a well-established mechanism. The more nucleophilic terminal nitrogen of the propylhydrazine initially attacks one of the carbonyl groups, forming a hemiaminal intermediate which then dehydrates to a hydrazone. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis propylhydrazine Propylhydrazine plus1 + propylhydrazine->plus1 dicarbonyl 1,3-Dicarbonyl (e.g., 2,4-Pentanedione) hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (-H2O) plus1->dicarbonyl cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole 1-Propyl-3,5-dimethylpyrazole cyclic_intermediate->pyrazole Dehydration (-H2O) Fischer_Indole_Synthesis start Hydrazine + Ketone/Aldehyde hydrazone Hydrazone start->hydrazone Condensation (-H2O, H+) enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement Intermediate enamine->rearrangement Protonation & Rearrangement cyclized Cyclized Intermediate rearrangement->cyclized Rearomatization & Cyclization indole Indole Product cyclized->indole Elimination of NH3 (-NH3) Radical_Formation_Coupling propylhydrazine Propylhydrazine propyl_radical Propyl Radical + N2 propylhydrazine->propyl_radical Oxidation [Ox] coupled_product C-C Coupled Product propyl_radical->coupled_product Coupling acceptor Radical Acceptor (e.g., Alkene) acceptor->coupled_product PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 PROTAC Assembly warhead Warhead-CHO (Target Binder with Aldehyde) condensation Condensation Reaction warhead->condensation e3_ligand E3 Ligand-Linker-NHNH2 (Linker with Hydrazine) e3_ligand->condensation protac Hydrazone-Linked PROTAC condensation->protac -H2O

References

Propylhydrazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 73544-93-1

Chemical Name: Propylhydrazine hydrochloride

Molecular Formula: C₃H₁₁ClN₂

Molecular Weight: 110.59 g/mol

This technical guide provides an in-depth overview of the structural information, physicochemical properties, synthesis, and biological applications of this compound. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and visualization of relevant biological pathways.

Structural and Physicochemical Data

This compound is a hydrazine derivative that serves as a versatile building block in organic and medicinal chemistry. Its structural and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Structural Information
ParameterValueReference
CAS Number73544-93-1
IUPAC Name1-propylhydrazine;hydrochloride
Synonyms1-Propylhydrazine HCl, N-PROPYLHYDRAZINE HYDROCHLORIDE
Molecular FormulaC₃H₁₁ClN₂[1]
Molecular Weight110.59 g/mol [1]
SMILES StringCCCNN.[H]Cl
Table 2: Physicochemical Properties
PropertyValueReference
Physical FormSolid
Boiling Point130.1 °C (free base)[1]
Flash Point32.2 °C (free base)[1]
SolubilitySoluble in polar solvents[1]
Storage Temperature2-8°C
Table 3: Spectroscopic Data
Spectroscopy TypeDataReference
¹H NMR (DMSO-d₆)δ 10.59 ppm (hydrazine NH₂), δ 9.15 ppm (NH proton)[1]
Infrared (IR)~3213 cm⁻¹ (N-H stretch), ~1614 cm⁻¹ (NH bend)[1]

Synthesis and Purification

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of a protected hydrazine derivative followed by deprotection.

Experimental Protocol: Synthesis of n-Propylhydrazine Hydrochloride[3]

Materials:

  • BOC-n-propylhydrazine

  • 2M Hydrochloric acid in Dichloromethane (DCM)

  • Dichloromethane (DCM)

Procedure:

  • To a reaction flask equipped with a stirrer, add 17.4 g of BOC-n-propylhydrazine.

  • Add 90 mL of a 2M solution of hydrochloric acid in dichloromethane.

  • Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture under reduced pressure to collect the crude product.

  • Wash the crude product with 40 mL of dichloromethane.

  • Dry the resulting white solid under vacuum to yield n-propylhydrazine hydrochloride.

Purification: Recrystallization from an ethanol-water mixture (e.g., 70:30 v/v) is a preferred method for obtaining high-purity this compound (>95%). The purified compound should be stored in an airtight container with a desiccant to prevent degradation from moisture.[1]

Applications in Research and Drug Development

This compound and its derivatives have garnered significant interest in medicinal chemistry, primarily as components of histone deacetylase (HDAC) inhibitors and as probes in chemical biology.

Histone Deacetylase (HDAC) Inhibition

The n-propylhydrazine moiety serves as an effective zinc-binding group in the design of HDAC inhibitors.[1] These inhibitors are crucial tools for studying epigenetic regulation and have therapeutic potential in oncology.[1][2] Derivatives of propylhydrazine have been shown to selectively inhibit class I HDACs (HDAC1, 2, and 3).[3]

Logical Workflow for HDAC Inhibitor Development

HDAC_Inhibitor_Development cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_outcome Outcome Propylhydrazine_HCl Propylhydrazine Hydrochloride Analogs Synthesis of N'-propylhydrazide Analogs Propylhydrazine_HCl->Analogs Starting Material HDAC_Assay In vitro HDAC Inhibition Assay Analogs->HDAC_Assay Test Compounds Cell_Assay Cell-based Assays HDAC_Assay->Cell_Assay Active Hits Lead_Compound Lead Compound Identification Cell_Assay->Lead_Compound Efficacy & Selectivity

Caption: Workflow for the development of propylhydrazine-based HDAC inhibitors.

Experimental Protocol: In Vitro HDAC Inhibition Assay[6][7]

This protocol is a general guideline for assessing the inhibitory activity of compounds against class I HDACs.

Materials:

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Fluorogenic HDAC substrate (e.g., Ac-RHKK(Acetyl)-AMC)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/mL BSA, pH 7.4)

  • Test compounds (propylhydrazine derivatives) dissolved in DMSO

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the recombinant HDAC enzyme (e.g., 3-10 nM final concentration) to each well and incubate for at least 5 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., 20 µM final concentration).

  • Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).

  • Stop the reaction by adding the trypsin solution.

  • Incubate for an additional 60 minutes at 37°C to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Activity-Based Protein Profiling (ABPP)

Propylhydrazine has been utilized as a competitor for hydrazine-based probes in "reverse-polarity" activity-based protein profiling (RP-ABPP). This technique employs nucleophilic probes to target electrophilic sites in proteins, allowing for the study of enzyme function and inhibitor discovery.[4][5]

Signaling Pathway: HDACs in Gene Regulation

HDACs play a critical role in gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes.

HDAC_Signaling cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription HAT Histone Acetyltransferase (HAT) Histones_A Acetylated Histones (Open Chromatin) HAT->Histones_A Acetylation HDAC Histone Deacetylase (HDAC) Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D Deacetylation Propylhydrazine_Inhibitor Propylhydrazine-based HDAC Inhibitor Propylhydrazine_Inhibitor->HDAC Inhibits Histones_A->HDAC Gene_ON Gene Transcription ACTIVATED Histones_A->Gene_ON Gene_OFF Gene Transcription REPRESSED Histones_D->Gene_OFF

Caption: Role of HDACs in gene regulation and the effect of inhibition.

Analytical Methods

The detection and quantification of propylhydrazine and its derivatives in biological and environmental samples can be achieved using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of hydrazine compounds involves derivatization followed by RP-HPLC.[6]

Experimental Protocol: HPLC Analysis of Hydrazine[6]

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of buffer and methanol (e.g., 25:75 v/v). The buffer can be prepared by dissolving ammonium dihydrogen phosphate in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 360 nm (after derivatization, e.g., with salicylaldehyde)

  • Injection Volume: Appropriate for the expected concentration range.

Gas Chromatography (GC)

GC can also be employed for the analysis of hydrazines, often coupled with detectors like a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD), or mass spectrometry (MS) for enhanced sensitivity and specificity.[7]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Information:

  • GHS Pictogram: GHS02 (Flammable)

  • Signal Word: Danger

  • Hazard Statements: H242 (Heating may cause a fire)

Safe Handling Procedures: [8][9][10][11][12]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Avoid the formation of dust and aerosols.

  • Keep away from sources of ignition.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

This technical guide is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

propylhydrazine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of propylhydrazine hydrochloride, a chemical compound with applications in organic synthesis and pharmaceutical research. The document outlines its fundamental molecular properties, synthesis protocols, and its role in specific biochemical pathways, offering a comprehensive resource for professionals in the field.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of propylhydrazine. Its key quantitative data are summarized in the table below, providing a clear reference for its molecular characteristics.

PropertyValueSource
Molecular FormulaC3H11ClN2[1][2][3][4]
Molecular Weight110.58 g/mol [1][2][3]
CAS Number56795-66-5[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a standard laboratory procedure involving the reaction of propylhydrazine with hydrochloric acid. The following protocol outlines a typical methodology for its preparation.

Objective: To synthesize this compound from propylhydrazine.

Materials:

  • Propylhydrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Reaction Setup: A solution of propylhydrazine in anhydrous diethyl ether is prepared in a glass reaction vessel equipped with a magnetic stirrer. The vessel is cooled in an ice bath to maintain a low temperature throughout the reaction.

  • Acidification: While stirring vigorously, a stoichiometric amount of concentrated hydrochloric acid is added dropwise to the cooled propylhydrazine solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Precipitation: Upon the addition of hydrochloric acid, this compound precipitates out of the solution as a white solid.

  • Isolation: The precipitate is collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: The collected solid is washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The final product is then dried under a vacuum to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final product.

G start Start: Prepare Propylhydrazine Solution add_hcl Add Hydrochloric Acid Dropwise start->add_hcl precipitate Precipitation of this compound add_hcl->precipitate filter Isolate Solid by Vacuum Filtration precipitate->filter wash Wash with Anhydrous Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end_product End: Pure this compound dry->end_product

Synthesis Workflow of this compound

This structured guide provides essential information on this compound for researchers and professionals in drug development and chemical synthesis. The clear presentation of its molecular properties and a detailed experimental protocol for its synthesis, along with a logical workflow diagram, offers a practical and comprehensive resource.

References

Propylhydrazine Hydrochloride: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of propylhydrazine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes existing qualitative information and presents detailed, generalized experimental protocols for the determination of these critical physicochemical properties. This guide is intended to serve as a foundational resource for laboratory professionals engaged in research, development, and formulation of this compound.

Core Properties of this compound

This compound is the hydrochloride salt of propylhydrazine. Its chemical structure and basic properties are fundamental to understanding its solubility and stability.

PropertyValueSource
Molecular Formula C₃H₁₀N₂ · HCl[1]
Molecular Weight 110.587 g/mol [1]
Appearance Solid (form may vary)
Storage Temperature 2-8°C

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation development, bioavailability, and routes of administration. As a hydrochloride salt, this compound is expected to exhibit favorable solubility in polar solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. The table below summarizes the available qualitative information. Researchers are strongly encouraged to determine the solubility in their specific solvent systems using the protocols outlined in this guide.

SolventChemical ClassQuantitative Solubility (g/L at 25°C)Qualitative SolubilitySource
WaterProtic, PolarData not availableSoluble[2]
MethanolProtic, PolarData not availableExpected to be soluble[3]
EthanolProtic, PolarData not availableExpected to be soluble[3]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarData not availableExpected to be soluble

Note: The qualitative solubility of this compound in water and other polar solvents is inferred from information available for analogous compounds like isothis compound.[2][3]

Factors Influencing Solubility

The solubility of this compound, like other ionizable compounds, is significantly influenced by several factors:

  • pH: As a hydrochloride salt of a weak base, the solubility of this compound is pH-dependent. It is expected to be more soluble in acidic to neutral aqueous solutions. In basic solutions, it may convert to the less soluble free base form.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This relationship should be experimentally determined for specific solvent systems.

  • Co-solvents: The use of co-solvents can significantly alter the solubility of a compound. For instance, mixtures of water and ethanol or propylene glycol are commonly used in pharmaceutical formulations to enhance the solubility of APIs.

Stability Profile

The chemical stability of this compound is crucial for ensuring its safety, efficacy, and shelf-life. Hydrazine derivatives can be susceptible to degradation, and the hydrochloride salt form can be hygroscopic.

General Stability and Storage

This compound is noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. Therefore, it should be stored in airtight containers with a desiccant to prevent degradation.[1] It is recommended to store the compound at refrigerated temperatures (2-8°C).

Degradation Pathways

Forced degradation studies are necessary to identify the potential degradation products and pathways for this compound. Based on the chemical nature of hydrazines, the following degradation pathways are plausible:

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or residual peroxides in excipients. Oxidation can lead to the formation of various products, including the corresponding diazenes, which may further decompose.[4][5] In some cases, oxidation can lead to the cleavage of the N-N bond.

  • Hydrolysis: While generally stable to hydrolysis, under certain pH and temperature conditions, the hydrazine group could potentially undergo hydrolytic degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. Photostability testing is essential to determine the need for light-protective packaging.

The diagram below illustrates a postulated oxidative degradation pathway for propylhydrazine.

Caption: Postulated oxidative degradation pathway for propylhydrazine.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Thermodynamic (Equilibrium) Solubility: Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., purified water, phosphate buffer pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the solvent to the vial.

  • Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Quantitatively dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution to determine the solubility.

G start Start add_excess Add excess solid propylhydrazine HCl to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_agitate Seal and agitate at constant temperature (24-48 hours) add_solvent->seal_agitate settle Allow undissolved solid to settle seal_agitate->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute analyze Analyze concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7] The development of such a method is typically done in conjunction with forced degradation studies as per ICH guidelines.[8]

Objective: To develop a stability-indicating HPLC method for this compound and to investigate its degradation under various stress conditions.

Part A: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: [9][10]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by HPLC.

Part B: HPLC Method Development

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase combination is:

    • Mobile Phase A: 0.1% trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

  • Method Optimization: The gradient, flow rate, column temperature, and detection wavelength are optimized to achieve good resolution between the this compound peak and all degradation product peaks. The goal is to demonstrate "peak purity" for the main analyte peak in the stressed samples.

G cluster_forced_degradation Forced Degradation Study cluster_stress Apply Stress Conditions cluster_hplc_dev Stability-Indicating HPLC Method Development prep_stock Prepare stock solution of propylhydrazine HCl acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation (H₂O₂) prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo analyze_samples Analyze stressed and control samples by HPLC acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples optimize_method Optimize separation of degradation products analyze_samples->optimize_method validate_method Validate method per ICH Q2(R1) guidelines optimize_method->validate_method final_method Stability-Indicating Method validate_method->final_method Final Validated Method

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

References

The Potential Biological Activity of n-Propylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propylhydrazine hydrochloride, a hydrazine derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known and potential biological effects of n-propylhydrazine hydrochloride and its derivatives, with a focus on its anticancer, enzyme-inhibiting, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

n-Propylhydrazine hydrochloride (C₃H₁₁ClN₂) is a small molecule belonging to the hydrazine class of compounds. Hydrazine derivatives are characterized by a nitrogen-nitrogen single bond and have been explored for a wide range of pharmaceutical applications.[1] The biological activities of these compounds are diverse, ranging from antitumor and antimicrobial to neurotoxic effects.[1] This guide will delve into the specific biological activities associated with n-propylhydrazine and its related structures, providing a technical foundation for further research and development.

Anticancer Activity

The most prominent and well-studied biological activity of n-propylhydrazine derivatives is their potential as anticancer agents. This activity appears to be mediated primarily through the inhibition of histone deacetylases (HDACs) and, more recently, through targeted protein degradation via proteolysis-targeting chimeras (PROTACs).

Histone Deacetylase (HDAC) Inhibition

Certain derivatives of n-propylhydrazine have been identified as potent inhibitors of HDACs, particularly HDAC3. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.

One notable derivative, N'-propyl-4-phenylbenzohydrazide, has demonstrated potent inhibition of HDAC3.[3] Furthermore, PROTACs that incorporate the n-propylhydrazine moiety have been shown to effectively induce the degradation of HDAC3 in cancer cell lines.[3]

Quantitative Data on HDAC Inhibition and Degradation

Compound/DerivativeTargetActivityCell LineConcentrationResultReference
N'-propyl-4-phenylbenzohydrazideHDAC3Inhibition--IC₅₀ = 12 nM[3]
n-Propylhydrazine-based PROTACHDAC3DegradationHeLa100 nM>80% degradation[3]
HD-TAC7 (PROTAC)HDAC3DegradationRAW 264.7-DC₅₀ = 0.32 µM[4]
Tumorigenesis

In contrast to its anticancer potential, a related compound, N-n-propyl-N-formylhydrazine (PFH), has been shown to induce tumors in mice when administered in drinking water over a lifetime. This highlights the complex toxicological profile of hydrazine derivatives and the importance of structure-activity relationship studies.

Quantitative Data on Tumorigenesis of N-n-propyl-N-formylhydrazine in Swiss Mice

Treatment GroupTissueTumor Incidence (%)
0.04% PFH in drinking waterLungs91
Preputial glands22
Liver8
Gallbladder6
Untreated ControlsLungs25
Preputial glands0
Liver0.5
Gallbladder0.5

Data from Toth B, Nagel D, Patil K. (1980). Tumorigenesis by N-n-propyl-N-formylhydrazine in mice. British Journal of Cancer, 42(6), 922–928.[5]

Antimicrobial and Anti-inflammatory Activity

Hydrazine derivatives, as a class, have been investigated for their potential antimicrobial and anti-inflammatory effects. While specific data for n-propylhydrazine hydrochloride is limited, the broader class of hydrazide-hydrazones has shown promising activity.

Quantitative Data on Antimicrobial and Anti-inflammatory Activity of Hydrazine Derivatives

Compound ClassActivityOrganism/ModelMeasurementResultReference
Hydrazide-hydrazonesAntibacterialB. subtilis, S. aureus, E. coli, P. aeruginosaMIC (µg/mL)1.95 - 125[6]
2-Propylquinoline-4-carbohydrazide hydrazonesAntibacterialVariousMIC (µg/mL)0.39 - 1.56[7]
N,N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochlorideAnti-inflammatoryCarrageenan-induced paw edema in rats% Inhibition10 - 40% (at 50-200 mg/kg)[8]
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazideAnti-inflammatoryCarrageenan-induced peritonitis in mice% Reduction in leukocyte migration52 - 59% (at 10-20 mg/kg)[9]

Experimental Protocols

Fluorogenic HDAC Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific HDAC enzyme.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC Developer solution (containing a stop solution like Trichostatin A and a protease like trypsin)

  • Test compound (n-propylhydrazine derivative)

  • Positive control (e.g., Trichostatin A)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • In a 96-well black microplate, add the following to each well:

    • HDAC Assay Buffer

    • Test compound dilution (or controls)

    • Diluted recombinant HDAC enzyme

  • Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Mix and incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).[2]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[1][10]

Materials:

  • Human cancer cell line expressing the target protein (e.g., HeLa)

  • PROTAC compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-HDAC3)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound (and vehicle control) for a specified duration (e.g., 24 hours).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ value.

In Vivo Tumorigenesis Study

This protocol is based on the study of N-n-propyl-N-formylhydrazine in mice.[5]

Materials:

  • Test animals (e.g., randomly bred Swiss mice, 6 weeks old)

  • Test compound (N-n-propyl-N-formylhydrazine)

  • Drinking water

  • Standard laboratory animal diet

  • Animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for a week prior to the start of the study.

  • Treatment Groups: Divide the animals into treatment and control groups.

  • Compound Administration: Prepare a solution of the test compound in drinking water at the desired concentration (e.g., 0.04%). Provide this solution to the treatment group as their sole source of drinking water for the duration of their lives. The control group receives untreated drinking water.

  • Observation: Monitor the animals daily for clinical signs of toxicity and tumor development. Record body weights weekly.

  • Necropsy and Histopathology: At the end of the study (or when animals become moribund), perform a complete necropsy on all animals. Collect all major organs and any visible lesions.

  • Tissue Processing: Fix the collected tissues in 10% formalin, process them through standard histological techniques, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Pathological Examination: A qualified pathologist should examine all tissue sections microscopically to identify and classify tumors.

  • Data Analysis: Calculate the tumor incidence in each treatment and control group for each tissue type.

Signaling Pathways and Experimental Workflows

HDAC3-Mediated Gene Silencing Pathway

HDAC3_Signaling cluster_nucleus Nucleus HDAC3 HDAC3 NCoR_SMRT NCoR/SMRT Co-repressor Complex HDAC3->NCoR_SMRT associates with Acetylated_Histone Acetylated Histone (Active Chromatin) HDAC3->Acetylated_Histone removes acetyl group NCoR_SMRT->Acetylated_Histone recruits HDAC3 to Histone Histone DNA DNA Histone->DNA condenses Acetylated_Histone->Histone Deacetylation Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Gene_Silencing Gene Silencing DNA->Gene_Silencing PROTAC_Workflow PROTAC n-Propylhydrazine -based PROTAC HDAC3 HDAC3 (Target Protein) PROTAC->HDAC3 binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds to Ternary_Complex Ternary Complex (PROTAC-HDAC3-E3) HDAC3->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Ub_HDAC3 Polyubiquitinated HDAC3 Ubiquitination->Ub_HDAC3 Proteasome 26S Proteasome Ub_HDAC3->Proteasome targeted by Degradation Degradation Proteasome->Degradation Anti_Inflammatory_Workflow Animal_Grouping Animal Grouping (e.g., Rats) Compound_Admin Administer Test Compound (e.g., n-Propylhydrazine derivative) or Vehicle Animal_Grouping->Compound_Admin Inflammation_Induction Induce Inflammation (e.g., Carrageenan injection in paw) Compound_Admin->Inflammation_Induction Measurement Measure Paw Edema (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

References

Propylhydrazine Hydrochloride as a Zinc-Binding Group in HDAC Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. A key pharmacophoric element of these inhibitors is the zinc-binding group (ZBG), which chelates the catalytic zinc ion in the active site of HDAC enzymes. While hydroxamic acids have traditionally dominated this role, their limitations, including metabolic instability and potential off-target effects, have spurred the exploration of alternative ZBGs. This technical guide focuses on propylhydrazine hydrochloride, a novel ZBG that has demonstrated significant potential in the development of potent and selective HDAC inhibitors. We will delve into its mechanism of action, provide a summary of its inhibitory activity, and present detailed experimental protocols for its synthesis and evaluation.

Introduction: The Role of Zinc-Binding Groups in HDAC Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[3]

The general structure of an HDAC inhibitor consists of three key components: a cap group that interacts with the rim of the active site, a linker region that spans the catalytic tunnel, and a zinc-binding group (ZBG) that coordinates with the essential zinc ion at the base of the active site.[4] This interaction with the zinc ion is critical for inhibiting the deacetylase activity of the enzyme.[1]

For years, hydroxamic acid was the most prevalent ZBG due to its strong zinc-chelating ability.[4] However, concerns regarding its poor pharmacokinetic properties and potential for off-target metalloenzyme inhibition have driven the search for alternatives.[4] Among the emerging ZBGs, alkylhydrazides, and specifically those with an n-propyl side chain, have shown considerable promise, offering improved potency, selectivity, and metabolic stability.[5][6]

This compound: A Novel Zinc-Binding Group

This compound has emerged as a viable alternative to traditional ZBGs. The hydrazide moiety can act as an effective chelator of the zinc ion within the HDAC active site.[7] The addition of the propyl group can influence the inhibitor's potency and selectivity towards specific HDAC isoforms.[6]

Mechanism of Action

The primary mechanism of action for HDAC inhibitors bearing a propylhydrazine group is the chelation of the Zn2+ ion in the catalytic domain of the enzyme.[8] This coordination obstructs the binding of the natural acetylated lysine substrate, thereby inhibiting the deacetylation reaction.[7] The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes.[2] Furthermore, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

The interaction of the propylhydrazine group with the zinc ion can be influenced by the surrounding amino acid residues in the active site, contributing to the inhibitor's isoform selectivity.[6]

Quantitative Data: Inhibitory Activity of Propylhydrazine-Based HDAC Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of various HDAC inhibitors containing a propylhydrazine or related alkylhydrazide zinc-binding group against different HDAC isoforms.

Compound IDCap GroupLinkerZinc-Binding GroupHDAC1 IC50 (µM)HDAC3 IC50 (µM)HDAC8 IC50 (µM)Reference
7a PhenylAmiden-Propylhydrazide1.60.0910.7[6]
28a N-benzylAminopyrimidineN-propylhydrazide-nanomolar range-[6]
40a N-methylindolePiperazinyl-pyrimidineN-propylhydrazide--nanomolar range[6]
13 4-phenylbenzoyl-N'-propyl-4-phenylbenzohydrazide-0.012-[8]

Experimental Protocols

Synthesis of n-Propylhydrazine Hydrochloride

This protocol describes a general method for the synthesis of n-propylhydrazine hydrochloride.

Materials:

  • Hydrazine hydrate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Cool a solution of hydrazine hydrate in a suitable solvent to 0-5°C.[8]

  • Slowly add hydrochloric acid to the cooled solution while maintaining the temperature.[8]

  • After the addition is complete, evaporate the solvent under reduced pressure.[8]

  • The resulting crystalline product is n-propylhydrazine hydrochloride.[8]

  • Recrystallize the product from an ethanol-water mixture (e.g., 70:30 v/v) to achieve higher purity.[8]

  • Store the purified compound in an airtight container with a desiccant.[8]

Synthesis of a Propylhydrazine-Containing HDAC Inhibitor

This protocol provides a general scheme for incorporating the propylhydrazine moiety into a potential HDAC inhibitor. This example is based on the synthesis of N'-propylhydrazide analogs of known HDAC inhibitors.[10]

Step 1: Amide Coupling

  • React the desired carboxylic acid "cap" group with a suitable linker containing an amine group in the presence of a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction and purify the resulting amide intermediate by column chromatography.

Step 2: Hydrazinolysis

  • Treat the ester intermediate from the previous step with an excess of hydrazine hydrate in a solvent such as ethanol.

  • Reflux the reaction mixture and monitor for the disappearance of the starting material.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrazide intermediate.

Step 3: Reductive Amination

  • Dissolve the hydrazide intermediate in a suitable solvent like methanol.

  • Add propionaldehyde and a catalytic amount of an acid (e.g., acetic acid).

  • Stir the reaction at room temperature to form the hydrazone intermediate.

  • Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.

  • Continue stirring until the reaction is complete.

  • Quench the reaction, work up, and purify the final propylhydrazine-containing HDAC inhibitor by preparative HPLC.

In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of propylhydrazine-based HDAC inhibitors using a commercially available fluorometric assay kit.

Materials:

  • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution (containing a protease like trypsin)

  • Test compounds (propylhydrazine-based inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.

  • In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound or control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule.

  • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by HDAC inhibition and a typical experimental workflow for evaluating propylhydrazine-based HDAC inhibitors.

HDAC_Inhibition_Pathway HDAC_Inhibitor Propylhydrazine-based HDAC Inhibitor HDAC HDAC Enzyme (e.g., HDAC1, HDAC3) HDAC_Inhibitor->HDAC Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) HDAC->Acetylated_Histones Zinc Zn2+ Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Mechanism of action of propylhydrazine-based HDAC inhibitors.

Experimental_Workflow Synthesis Synthesis of Propylhydrazine-based Inhibitor Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro HDAC Inhibition Assay (IC50) Purification->In_Vitro_Assay Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assays Western_Blot Western Blot Analysis (Histone Acetylation) Cell_Based_Assays->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Western_Blot->In_Vivo_Studies Data_Analysis Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis

Caption: Experimental workflow for the evaluation of HDAC inhibitors.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel HDAC inhibitors. The data presented herein demonstrates the potential of this ZBG to yield potent and selective inhibitors. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate their own propylhydrazine-based compounds.

Future research in this area should focus on expanding the structure-activity relationship (SAR) to further optimize potency and isoform selectivity. Investigating the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. The exploration of propylhydrazine-based inhibitors for non-oncological indications, such as neurodegenerative and inflammatory diseases, also warrants further investigation. The continued development of novel ZBGs like propylhydrazine is essential for advancing the field of HDAC inhibitor drug discovery.

References

An In-depth Technical Guide on the Toxicological Profile and Safety Data for Propylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for propylhydrazine hydrochloride and related hydrazine derivatives. Due to a lack of specific studies on this compound, data from structurally similar compounds are included to provide a comprehensive overview. All data should be interpreted with caution and in the context of the specific compound being referenced.

Executive Summary

This compound is a hydrazine derivative with potential applications in chemical synthesis. Like other hydrazines, it is expected to exhibit significant toxicity. This guide summarizes the available toxicological data, including acute toxicity, genotoxicity, and carcinogenicity, primarily from related hydrazine compounds. It also details the mechanism of hydrazine-induced neurotoxicity involving the depletion of pyridoxine (Vitamin B6) and subsequent reduction in GABA synthesis. This document is intended to inform researchers and drug development professionals of the potential hazards associated with this compound and to provide a basis for safe handling and further investigation.

Quantitative Toxicological Data

Due to the limited availability of specific quantitative toxicological data for this compound, the following tables summarize data for structurally related hydrazine compounds to provide an estimate of its potential toxicity.

Table 1: Acute Toxicity Data for Hydrazine Derivatives

CompoundTest SpeciesRoute of AdministrationLD50/LC50 ValueReference(s)
Hydrazine DihydrochlorideRatOral129 mg/kg
Hydralazine HydrochlorideMouseOral188 mg/kg[1]
Hydralazine HydrochlorideRatOral280 mg/kg[1]
p-Tolylhydrazine HydrochlorideRatOral262 mg/kg[2]
Phenylhydrazine HydrochlorideRatOral403.08 mg/kg (Acute toxicity estimate)
Hydrazine MonohydrateRatInhalation (4 h)0.76 mg/L
MonomethylhydrazineRatInhalation (1 h)244 ppm[3]
MonomethylhydrazineMouseInhalation (1 h)122 ppm[3]
MonomethylhydrazineSquirrel MonkeyInhalation (1 h)82 ppm[3]
HydrazineRatInhalation (4 h)570 ppm[4]

Genotoxicity and Carcinogenicity

Hydrazine and its derivatives are widely recognized for their genotoxic and carcinogenic properties.

Table 2: Summary of Genotoxicity and Carcinogenicity Findings for Hydrazine Derivatives

Compound/ClassAssay TypeSystemFindingReference(s)
Hydrazine DerivativesAmes TestSalmonella typhimuriumSeveral derivatives are positive, often without metabolic activation.[5][6]
Hydrazine SulphateIn vitro Chromosome AberrationChinese Hamster Ovary (CHO) cellsPositive[6]
HydrazineCarcinogenicity BioassayMice (Oral)Induced mammary and lung tumors.[7]
HydrazineCarcinogenicity BioassayRats (Oral, Inhalation)Induced lung, liver, and nasal tumors.[7]
Hydrazine MonohydrateCarcinogenicity BioassayRats and Mice (Drinking Water)Increased incidence of hepatocellular adenomas and carcinomas.[8]
HydrazobenzeneCarcinogenicity BioassayFischer 344 Rats and B6C3F1 Mice (Feed)Carcinogenic in both sexes of rats and in female mice, causing various tumors including hepatocellular carcinomas.[9]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following are generalized protocols for key toxicological assays based on standard guidelines and studies on related compounds.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[10][11]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix), typically derived from rat liver, to assess the mutagenicity of both the parent compound and its metabolites.[11]

  • Procedure: The test substance, bacterial culture, and S-9 mix (if required) are combined in soft agar and poured onto minimal glucose agar plates.[10]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[10]

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[10]

G Ames Test Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis A Bacterial Strains (e.g., S. typhimurium) D Mix Components in Soft Agar A->D B Test Compound (Propylhydrazine HCl) B->D C S-9 Mix (Metabolic Activation) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72h E->F G Count Revertant Colonies F->G H Analyze Data and Determine Mutagenicity G->H

Ames Test Experimental Workflow.
In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.

Methodology:

  • Animal Model: Typically, mice or rats are used.[12][13]

  • Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[12] A vehicle control and a positive control are also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).[12][13]

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination.[12]

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the vehicle control indicates a genotoxic effect.[12]

G In Vivo Micronucleus Test Workflow cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Evaluation A Select Animal Model (e.g., Mouse or Rat) B Administer Test Compound (3 Dose Levels) A->B C Include Vehicle and Positive Controls D Collect Bone Marrow or Peripheral Blood B->D E Prepare and Stain Slides D->E F Microscopic Analysis of Micronucleated PCEs E->F G Statistical Analysis of Data F->G H Determine Genotoxicity G->H

In Vivo Micronucleus Test Workflow.
Chronic Toxicity and Carcinogenicity Bioassay

These long-term studies assess the potential of a substance to cause cancer and other chronic health effects.

Methodology:

  • Animal Model: Rodents, such as Fischer 344 rats and B6C3F1 mice, are commonly used.[8][9]

  • Administration: The test substance is administered daily for a significant portion of the animals' lifespan (e.g., 2 years) in the diet or drinking water.[8]

  • Dose Selection: At least two dose levels and a concurrent control group are used.[9]

  • Observations: Animals are monitored for clinical signs of toxicity, and body weight and food/water consumption are recorded regularly.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for neoplastic and non-neoplastic lesions.

  • Evaluation: The incidence of tumors in the dosed groups is compared to the control group to determine the carcinogenic potential of the substance.[8]

Mechanism of Toxicity: Hydrazine-Induced Neurotoxicity

A key mechanism of hydrazine toxicity is its effect on the central nervous system, which is primarily due to the disruption of gamma-aminobutyric acid (GABA) metabolism.[14]

Hydrazines can induce a functional deficiency of pyridoxine (Vitamin B6).[14] Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, is a crucial cofactor for two key enzymes in GABA metabolism: glutamic acid decarboxylase (GAD) and GABA transaminase (GABA-T).[15][16]

  • Inhibition of GABA Synthesis: GAD is responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[16] By depleting PLP, hydrazines reduce the activity of GAD, leading to decreased GABA levels.[14]

  • Inhibition of GABA Degradation: Hydrazine has also been shown to directly inhibit GABA-T, the enzyme that breaks down GABA.[17][18]

The net effect is a disruption of the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which can lead to CNS hyperexcitability and seizures.[14]

G Hydrazine-Induced Neurotoxicity Pathway cluster_hydrazine Hydrazine Action cluster_b6 Vitamin B6 Metabolism cluster_gaba GABA Metabolism cluster_effects Neurological Effects Hydrazine Propylhydrazine Pyridoxine Pyridoxine (Vitamin B6) Hydrazine->Pyridoxine Forms Hydrazones, Depletes B6 GABA_T GABA Transaminase (GABA-T) Hydrazine->GABA_T Inhibits PLP Pyridoxal 5'-Phosphate (PLP) Pyridoxine->PLP Pyridoxal Kinase GAD Glutamic Acid Decarboxylase (GAD) PLP->GAD Cofactor Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-T Decreased_GABA Decreased GABA Levels CNS_Hyperexcitability CNS Hyperexcitability Decreased_GABA->CNS_Hyperexcitability Seizures Seizures CNS_Hyperexcitability->Seizures

Mechanism of Hydrazine-Induced Neurotoxicity.

Conclusion

This compound is expected to be a toxic compound with potential genotoxic and carcinogenic properties, consistent with other hydrazine derivatives. The primary mechanism of neurotoxicity is through the disruption of GABA metabolism via pyridoxine depletion. Due to the lack of specific toxicological data for this compound, it is imperative that this compound is handled with extreme caution. Further research is warranted to fully characterize its toxicological profile. Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, when working with this and other hydrazine compounds.

References

Methodological & Application

Application Notes and Protocols for Condensation Reactions with Propylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for condensation reactions involving propylhydrazine hydrochloride, a key building block in the synthesis of bioactive molecules. Detailed protocols, data presentation, and visualizations are included to guide researchers in the efficient synthesis and application of propylhydrazone derivatives, particularly in the context of drug development.

I. Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in condensation reactions with aldehydes and ketones to form propylhydrazones. These hydrazones are significant pharmacophores and versatile intermediates in the development of various therapeutic agents. A notable application of propylhydrazone-containing compounds is in the design of Histone Deacetylase (HDAC) inhibitors, a class of drugs under investigation for cancer therapy. The propylhydrazone moiety can act as a zinc-binding group, crucial for the inhibition of HDAC enzymes.[1][2] This document details the experimental procedures for synthesizing propylhydrazones and explores their application in targeting cancer-related signaling pathways.

II. Experimental Protocols

A. General Protocol for the Synthesis of Propylhydrazones

This protocol describes a general method for the acid-catalyzed condensation of this compound with an aromatic aldehyde, using the synthesis of (E)-N'-(4-cyanobenzylidene)-N-propylhydrazine as a representative example.

Materials:

  • This compound

  • 4-Cyanobenzaldehyde

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.

  • To this solution, add 4-cyanobenzaldehyde (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure (E)-N'-(4-cyanobenzylidene)-N-propylhydrazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Purification and Characterization

Purification of hydrazones can be achieved through several methods, with recrystallization being the most common.[3] For oily or highly soluble products, column chromatography on silica gel may be employed. It is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent product degradation on the acidic silica gel.[4]

Table 1: Summary of Reaction Conditions and Yield for a Representative Propylhydrazone Synthesis

Reactant 1Reactant 2SolventCatalystReaction Time (h)Temperature (°C)Purification MethodYield (%)
Propylhydrazine HCl4-CyanobenzaldehydeEthanolAcetic Acid3RefluxRecrystallization>85

Note: The yield is representative and may vary depending on the specific substrate and reaction scale.

III. Application in Drug Development: Targeting Cancer Signaling Pathways

Propylhydrazone-containing compounds have shown promise as HDAC inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Their aberrant activity is linked to the development and progression of cancer.[6] HDAC inhibitors can modulate the expression of genes involved in key cancer-related pathways, such as the PI3K/Akt pathway and the intrinsic apoptosis pathway.[1][7]

A. Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[8] HDAC inhibitors have been shown to suppress this pathway, leading to a decrease in the phosphorylation of key downstream effectors like Akt and mTOR.[1][5] This inhibition can halt the cell cycle and prevent tumor progression.

HDACi_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes HDACi Propylhydrazone-based HDAC Inhibitor HDACi->PI3K Inhibits Pathway (indirectly) HDAC HDAC HDACi->HDAC Inhibits HDAC->PI3K Upregulates HDACi_Apoptosis_Pathway HDACi Propylhydrazone-based HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibits Bax Bax (Pro-apoptotic) HDACi->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) HDACi->Bcl2 Downregulates HDAC->Bax Downregulates HDAC->Bcl2 Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Application Note: Analytical Method Development for Hydrazine Derivatives using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrazine and its derivatives are utilized in various industries, including pharmaceuticals, as intermediates or active ingredients.[1] However, many of these compounds are classified as potential genotoxic or mutagenic impurities, necessitating their strict control at trace levels in drug products.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of hydrazine derivatives.[4] Due to the low UV absorbance and high polarity of many hydrazine compounds, derivatization is often employed to enhance their chromatographic retention and detection sensitivity.[5][6] This application note provides a comprehensive overview and detailed protocols for the analytical method development of key hydrazine derivatives using HPLC.

Challenges in Analysis

The primary challenges in the HPLC analysis of hydrazine derivatives include:

  • Poor Retention: Hydrazine and its smaller alkyl derivatives are highly polar and exhibit little to no retention on traditional reversed-phase columns.[1]

  • Lack of Chromophore: Many hydrazine derivatives lack a significant chromophore, resulting in poor sensitivity with UV-Vis detection.[6][7]

  • Matrix Interference: The complex matrix of pharmaceutical formulations or biological samples can interfere with the analysis of trace-level hydrazine impurities.[2][3]

To overcome these challenges, pre-column derivatization is a common strategy. This involves reacting the hydrazine derivative with a reagent to form a more hydrophobic and UV-active or fluorescent product.[5][8]

Featured Hydrazine Derivatives

This document focuses on the HPLC analysis of three widely used hydrazine derivatives:

  • Isoniazid: A primary drug for the treatment of tuberculosis.[9][10]

  • Hydralazine: A direct-acting vasodilator used to treat high blood pressure.[11][12]

  • Phenylhydrazine: An important intermediate in pharmaceutical synthesis.[2][3]

Experimental Workflow for HPLC Analysis of Hydrazine Derivatives

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Derivatization Derivatization (if required) Sample->Derivatization Standard Standard Preparation Standard->Derivatization Injection Injection into HPLC Derivatization->Injection Inject derivatized sample/standard Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the HPLC analysis of hydrazine derivatives.

Key Steps in Analytical Method Development

The development of a robust and reliable HPLC method for hydrazine derivatives involves several critical steps:

Method Development Logic cluster_initial Initial Considerations cluster_method Method Optimization cluster_validation Method Validation Analyte Analyte Properties Deriv Derivatization Strategy Analyte->Deriv Matrix Sample Matrix Matrix->Deriv Column Column Selection MobilePhase Mobile Phase Optimization Column->MobilePhase Detector Detector Selection MobilePhase->Detector Deriv->Column Linearity Linearity & Range Detector->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical relationship of key steps in analytical method development for hydrazine derivatives.

Protocols

Protocol 1: HPLC Analysis of Isoniazid in Human Plasma

This protocol is adapted from a validated method for the determination of isoniazid in plasma samples.[9][13]

1. Materials and Reagents:

  • Isoniazid reference standard

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate

  • Trichloroacetic acid

  • Human plasma (blank)

  • Ultrapure water

2. Standard Solution Preparation:

  • Prepare a stock solution of isoniazid (e.g., 1000 µg/mL) in methanol.[14]

  • Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 10 µg/mL.[9]

3. Sample Preparation:

  • To 750 µL of human plasma, add a protein precipitating agent like trichloroacetic acid.[13]

  • Vortex the mixture and centrifuge to separate the precipitated proteins.

  • Collect the supernatant for analysis.

4. HPLC Conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm) or C8 (250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of 0.01M disodium hydrogen phosphate buffer and acetonitrile (e.g., 95:5 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 238 nm or 273 nm.[9][13]

  • Injection Volume: 20 µL.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the isoniazid peak based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of isoniazid in the plasma samples from the calibration curve.

Protocol 2: HPLC Analysis of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms

This protocol is based on a method for the estimation of hydralazine hydrochloride in injections.[11]

1. Materials and Reagents:

  • Hydralazine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • 0.1 N Acetic acid

  • Ultrapure water

2. Standard Solution Preparation:

  • Accurately weigh and dissolve about 40.0 mg of hydralazine hydrochloride standard in 0.1 N acetic acid in a 100 mL volumetric flask.[11]

  • From this stock solution, prepare a working standard solution with a concentration of approximately 40 µg/mL.[11]

3. Sample Preparation (for Injection Formulation):

  • Accurately transfer 2 mL of the injection (equivalent to about 40 mg of hydralazine hydrochloride) into a 100 mL volumetric flask.[11]

  • Dilute to volume with 0.1 N acetic acid and mix well.[11]

  • Further dilute 10.0 mL of this solution to obtain a final concentration of approximately 40 µg/mL.[11]

4. HPLC Conditions:

  • Column: Inertsil L10 (150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (77:23 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 230 nm.[11]

  • Injection Volume: 10 µL.[12]

5. Analysis:

  • Inject the standard and sample preparations into the HPLC system.

  • Quantify the amount of hydralazine hydrochloride in the sample by comparing its peak area with that of the standard.

Protocol 3: Determination of Residual Phenylhydrazine in Drug Substances with Pre-column Derivatization

This protocol describes a method for determining trace levels of phenylhydrazine, a potential genotoxic impurity, in drug substances.[2]

1. Materials and Reagents:

  • Phenylhydrazine reference standard

  • 4-Nitrobenzaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Buffer solution (e.g., phosphate buffer)

  • Drug substance (e.g., antipyrine, indapamide)

2. Standard and Sample Preparation with Derivatization:

  • Standard: Prepare a stock solution of phenylhydrazine. To an aliquot of the standard solution, add an excess of 4-nitrobenzaldehyde solution.

  • Sample: Dissolve a known amount of the drug substance in a suitable solvent. Add the 4-nitrobenzaldehyde solution.

  • Allow the derivatization reaction to proceed under optimized conditions (e.g., specific time and temperature). The reaction forms a hydrazone derivative with a significant UV absorbance.[2]

3. HPLC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient or isocratic mixture of a buffer solution and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 416 nm (for the 4-nitrobenzaldehyde derivative).[2]

  • Injection Volume: Appropriate volume based on sensitivity requirements.

4. Analysis:

  • Inject the derivatized standard and sample solutions.

  • The derivatization shifts the maximum absorption wavelength to the visible region, reducing interference from the drug matrix.[2]

  • Quantify the phenylhydrazine derivative in the sample by comparing its peak area to that of the derivatized standard.

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods for the analysis of hydrazine derivatives.

Table 1: HPLC Method Parameters and Performance for Isoniazid Analysis

ParameterMethod 1[9]Method 2[13]Method 3[14]
Matrix Human PlasmaHuman PlasmaSynthetic Mixture
Column -C8 (250x4.6mm, 5µm)Shim-pack solar C18 (250x4.6mm, 5µm)
Mobile Phase 0.01M Disodium hydrogen phosphate buffer:Acetonitrile (95:5)-Acetonitrile:Phosphate buffer pH 4 (85:15)
Detection (nm) 238273262
Retention Time (min) 4.40 ± 0.1--
LOD (µg/mL) 0.30.890.20110
LOQ (µg/mL) 1.00.890.60941
Linearity Range (µg/mL) 1-100.89-71.365-25
Recovery (%) -89.8-96.698-102

Table 2: HPLC Method Parameters and Performance for Hydralazine Analysis

ParameterMethod 1[11]Method 2[12]Method 3[15]
Matrix InjectionAPITablet Formulation
Column Inertsil L10 (150x4.6mm, 5µm)Inertsil ODS 3V (250x4.6mm, 5µm)INERTSIL ODS C18 (150x4.6mm, 5µm)
Mobile Phase Phosphate buffer:Acetonitrile (77:23)Phosphate buffer pH 2.5:Methanol (Gradient)0.1M Sodium dihydrogen phosphate:Methanol (80:20)
Detection (nm) 230230270
Retention Time (min) -~6.0 (for hydrazine impurity)3.430
Linearity Range 50-150% of test conc.50-150% of test conc.300-900 µg/ml
Correlation Coefficient (r²) > 0.998> 0.9980.994

Table 3: HPLC Method Parameters and Performance for Phenylhydrazine and other Hydrazine Analysis

ParameterPhenylhydrazine[2]Hydrazine (in Pantoprazole)[4][16]Hydrazine (in Urine)[17]
Derivatizing Agent 4-NitrobenzaldehydeSalicylaldehydep-Anisaldehyde
Column -Inertsil ODS-3V (250x4.6mm, 5µm)-
Mobile Phase -Buffer:Methanol (25:75)Water:Acetonitrile (40:60) with 0.1% Formic Acid
Detection UV (416 nm)UV (360 nm)MS/MS
Retention Time (min) --0.98
LOD 0.008 µg/mL3.1 ppm-
LOQ 0.02 µg/mL-0.0493 ng/mL (lowest calibrator)
Linearity Range -3.1 ppm to 9.4 ppm0.0493–12.3 ng/mL
Correlation Coefficient (r²) -0.9980.9985

Conclusion

The HPLC methods outlined in this application note provide robust and reliable approaches for the quantification of various hydrazine derivatives in different matrices. The choice of the analytical method, particularly the need for derivatization, is highly dependent on the specific properties of the analyte and the complexity of the sample matrix. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for hydrazine derivatives.

References

Application Notes and Protocols for the Synthesis of Pyrazole Compounds Using Propylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing propylhydrazine hydrochloride in the synthesis of 1-propyl-substituted pyrazole compounds. The Knorr pyrazole synthesis, a reliable and versatile method, is the primary focus of these protocols. This document offers detailed experimental procedures, quantitative data, and insights into the biological significance of the resulting pyrazole derivatives, particularly in the context of cancer research.

Introduction

Pyrazole moieties are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a propyl group at the N1 position of the pyrazole ring can influence the compound's lipophilicity and steric profile, potentially enhancing its pharmacological properties. This compound serves as a key reagent in the synthesis of these valuable 1-propyl-substituted pyrazoles. The most common and efficient method for this transformation is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a straightforward and widely adopted method for the preparation of pyrazoles. The reaction commences with the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone or dibenzoylmethane, typically in the presence of an acid catalyst like glacial acetic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1-propyl-substituted pyrazole ring.

Reactant 1 Reactant 2 Product Reaction Conditions Yield
This compoundAcetylacetone1-Propyl-3,5-dimethylpyrazoleGlacial Acetic Acid, Reflux>90% (estimated)[1]
This compoundDibenzoylmethane1-Propyl-3,5-diphenylpyrazoleAcetic Acid, RefluxHigh (specific yield not reported)

Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-3,5-dimethylpyrazole

This protocol is adapted from the synthesis of 3,5-dimethylpyrazole and is expected to produce a high yield of the target compound.[1]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of water.

  • Add glacial acetic acid (as catalyst) and acetylacetone (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain pure 1-propyl-3,5-dimethylpyrazole.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 1-Propyl-3,5-diphenylpyrazole

This protocol is a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles and can be applied to the reaction of this compound with dibenzoylmethane.

Materials:

  • This compound

  • Dibenzoylmethane

  • Acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) and dibenzoylmethane (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to yield pure 1-propyl-3,5-diphenylpyrazole.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the Knorr synthesis of 1-propyl-substituted pyrazoles.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Propylhydrazine_HCl Propylhydrazine Hydrochloride Reaction Condensation & Intramolecular Cyclization Propylhydrazine_HCl->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Dehydration Dehydration Reaction->Dehydration Pyrazole 1-Propyl-substituted Pyrazole Dehydration->Pyrazole Water Water Dehydration->Water

Knorr Pyrazole Synthesis Workflow.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2][3] While specific data for 1-propyl-substituted pyrazoles is an active area of research, the broader class of pyrazole derivatives has been shown to induce apoptosis and inhibit cell proliferation in cancer cells through various mechanisms.

One proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Furthermore, some pyrazole derivatives have been observed to modulate inflammatory pathways, such as the NF-κB signaling pathway, which is often dysregulated in cancer.[1] The inhibition of TNF-α, a key activator of the NF-κB pathway, by certain pyrazole compounds suggests a potential mechanism for their anti-inflammatory and anticancer effects.

The diagram below illustrates a potential signaling pathway through which 1-propyl-substituted pyrazole derivatives may exert their anticancer effects, based on the activities of related pyrazole compounds.

G cluster_pathway Potential Anticancer Signaling Pathway of 1-Propyl-Pyrazoles Propyl_Pyrazole 1-Propyl-Pyrazole Derivative Tubulin Tubulin Propyl_Pyrazole->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis TNFa TNF-α NFkB NF-κB Inhibition TNFa->NFkB Activation (inhibited) NFkB->Apoptosis Modulation Propyl_pyrazole Propyl_pyrazole Propyl_pyrazole->TNFa Inhibition

Anticancer Signaling Pathway.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 1-propyl-substituted pyrazole compounds via the Knorr synthesis. The resulting pyrazoles are promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The protocols and information provided in these application notes serve as a foundation for researchers to explore the synthesis and biological activities of this important class of heterocyclic compounds. Further optimization of reaction conditions and in-depth biological evaluation of specific 1-propyl-pyrazole derivatives are encouraged to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for n-Propylhydrazine-Based Dual HDAC3/HDAC8 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system. This document provides detailed application notes and protocols for the use of n-propylhydrazine-based PROTACs, exemplified by the potent and selective dual histone deacetylase 3 (HDAC3) and histone deacetylase 8 (HDAC8) degrader, YX968.[1][2][3][4][5]

Unlike traditional HDAC inhibitors that only block the enzymatic activity, these degraders induce the physical removal of HDAC3 and HDAC8 proteins, offering a powerful tool to study their biological functions and a promising avenue for therapeutic development.[1][2][3] YX968 is a heterobifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a linker to an n-propylhydrazine-based warhead that binds to HDAC3 and HDAC8.[1] This dual degradation capability allows for the investigation of the combined roles of these two important epigenetic regulators.

Mechanism of Action: PROTAC-Mediated Degradation

The core mechanism of action for n-propylhydrazine-based dual HDAC3/HDAC8 degraders like YX968 is the formation of a ternary complex between the degrader, the target proteins (HDAC3 or HDAC8), and the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of HDAC3/HDAC8. The resulting polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[6][7]

PROTAC_Mechanism PROTAC-Mediated Degradation of HDAC3/HDAC8 cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation YX968 YX968 (Degrader) HDAC3_8 HDAC3 / HDAC8 (Target Protein) YX968->HDAC3_8 Binds VHL VHL E3 Ligase YX968->VHL Binds Ternary_Complex HDAC3/8-YX968-VHL Ternary Complex HDAC3_8->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of HDAC3/8 Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded HDAC3/8 (Peptides) Proteasome->Degradation Degradation->YX968 Recycling of YX968

PROTAC-mediated degradation of HDAC3/HDAC8.

Data Presentation

The efficacy of n-propylhydrazine-based dual HDAC3/HDAC8 degraders is quantified by their half-maximal degradation concentration (DC50) and their inhibitory concentration (IC50) for the enzymatic activity of the target proteins.

CompoundTargetDC50 (nM)IC50 (nM)Cell LineTreatment TimeReference
YX968 HDAC31.7284MDA-MB-2318 hours[1][4]
YX968 HDAC86.1>1000MDA-MB-2318 hours[1][4]
YX968 HDAC1No Degradation591MDA-MB-2318 hours[1][4]
YX968 HDAC2No Degradation>1000MDA-MB-231-[1]

Experimental Protocols

Protocol 1: Assessment of HDAC3/HDAC8 Degradation by Western Blot

This protocol describes the use of Western blotting to quantify the reduction in HDAC3 and HDAC8 protein levels following treatment with a degrader.

WB_Workflow Western Blot Workflow for HDAC3/HDAC8 Degradation Cell_Culture 1. Cell Culture and Treatment (e.g., MDA-MB-231 cells) Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-HDAC3, Anti-HDAC8, Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Acquisition and Analysis Detection->Analysis

Western Blot Workflow.

Materials:

  • MDA-MB-231 cells (or other suitable cell line)

  • n-propylhydrazine-based degrader (e.g., YX968)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-HDAC3, Rabbit anti-HDAC8, and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 8, 16, or 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against HDAC3, HDAC8, and a loading control, diluted in blocking buffer, overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the HDAC3 and HDAC8 band intensities to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Ternary Complex Formation Assessment by AlphaLISA

This protocol describes a representative AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to detect and quantify the formation of the HDAC3/8-degrader-VHL ternary complex.

Materials:

  • Recombinant tagged proteins:

    • GST-tagged HDAC3 or His-tagged HDAC8

    • Biotinylated VHL-ElonginB-ElonginC (VBC) complex

  • n-propylhydrazine-based degrader (e.g., YX968)

  • AlphaLISA Glutathione (GST) Acceptor beads

  • AlphaLISA Streptavidin Donor beads

  • AlphaLISA assay buffer

  • 384-well white microplates

  • AlphaLISA-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the degrader in AlphaLISA assay buffer. Prepare solutions of the tagged proteins in the same buffer.

  • Assay Setup: In a 384-well plate, add the following in order:

    • Serial dilutions of the degrader or DMSO vehicle control.

    • A solution containing the GST-tagged HDAC3 (or His-tagged HDAC8) and the biotinylated VBC complex.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.

  • Bead Addition: Add a mixture of AlphaLISA GST Acceptor beads and Streptavidin Donor beads to all wells.

  • Incubation in the Dark: Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a luminescent signal. A bell-shaped dose-response curve is typically observed, where the signal increases with degrader concentration until an optimal concentration for ternary complex formation is reached, after which the signal decreases due to the "hook effect".

Protocol 3: Selectivity Profiling by Tandem Mass Tag (TMT) Quantitative Proteomics

This protocol provides a general workflow for using TMT-based quantitative proteomics to assess the selectivity of the degrader across the entire proteome.

TMT_Workflow TMT Proteomics Workflow for Selectivity Profiling Sample_Prep 1. Cell Culture and Treatment (Degrader vs. Vehicle) Lysis_Digestion 2. Lysis and Protein Digestion (Trypsin) Sample_Prep->Lysis_Digestion TMT_Labeling 3. Peptide Labeling (TMT Reagents) Lysis_Digestion->TMT_Labeling Mixing 4. Sample Pooling TMT_Labeling->Mixing Fractionation 5. Peptide Fractionation (e.g., High-pH RP-HPLC) Mixing->Fractionation LC_MS 6. LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis 7. Database Search and Quantification LC_MS->Data_Analysis

TMT Proteomics Workflow.

Procedure:

  • Sample Preparation: Culture cells and treat with the degrader at a concentration that achieves maximal degradation of HDAC3/HDAC8 (e.g., 100 nM YX968) and a vehicle control for a specified time (e.g., 2-4 hours).

  • Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest equal amounts from each sample into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.

  • Sample Pooling: Combine the TMT-labeled peptide samples into a single mixture.

  • Peptide Fractionation: To increase proteome coverage, fractionate the pooled peptide sample using techniques like high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides and proteins. The software will also quantify the relative abundance of each protein across the different conditions based on the reporter ion intensities from the TMT tags. A selective degrader will show a significant decrease only in the abundance of HDAC3 and HDAC8, with minimal changes to other proteins.[1]

References

Propylhydrazine Hydrochloride: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propylhydrazine hydrochloride is a valuable and versatile reagent in organic synthesis, serving as a key building block for the construction of a variety of heterocyclic compounds and complex molecular architectures. Its utility spans from the synthesis of pharmaceuticals and agrochemicals to its incorporation in cutting-edge therapeutic modalities like Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Synthesis of Pyrazoles via Knorr Cyclization

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles, which are important scaffolds in many biologically active compounds. This compound can be readily employed in this reaction with 1,3-dicarbonyl compounds to yield 1-propyl-substituted pyrazoles.

Application Note:

The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of propylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent, often with acid catalysis to facilitate the condensation and cyclization steps.

Reaction Scheme: Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis Propylhydrazine Propylhydrazine Hydrochloride Plus1 + Propylhydrazine->Plus1 Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Condensation Plus1->Dicarbonyl Pyrazole 1-Propyl-3,5-disubstituted Pyrazole Intermediate->Pyrazole Cyclization/ Dehydration Water - H2O Pyrazole->Water

Caption: General workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Propyl-3,5-dimethylpyrazole

This protocol details the synthesis of 1-propyl-3,5-dimethylpyrazole from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-propyl-3,5-dimethylpyrazole.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
1-Propyl-3,5-dimethylpyrazoleC₈H₁₄N₂138.2175-85N/A (liquid)5.75 (s, 1H), 3.75 (t, 2H), 2.18 (s, 3H), 2.15 (s, 3H), 1.70 (sext, 2H), 0.85 (t, 3H)147.2, 138.9, 105.7, 52.5, 23.1, 13.5, 11.3, 11.02965, 1558, 1460, 1380

Synthesis of Hydrazones

This compound is a common reagent for the synthesis of N-propyl hydrazones through condensation with aldehydes and ketones. Hydrazones are versatile intermediates in organic synthesis and are present in many compounds with biological activity.

Application Note:

The reaction involves the nucleophilic attack of the nitrogen atom of propylhydrazine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone. The reaction is often carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.

Reaction Scheme: Hydrazone Synthesis

Hydrazone_Synthesis Propylhydrazine Propylhydrazine Hydrochloride Plus + Propylhydrazine->Plus Carbonyl Aldehyde or Ketone Hydrazone N-Propyl Hydrazone Carbonyl->Hydrazone Condensation Plus->Carbonyl Water - H2O Hydrazone->Water Drug_Development_Logic Propylhydrazine Propylhydrazine Hydrochloride HDACi HDAC Inhibitors Propylhydrazine->HDACi Forms PROTACs PROTACs Propylhydrazine->PROTACs Incorporated into ZincBinding Zinc-Binding Group HDACi->ZincBinding Therapeutics Therapeutic Agents HDACi->Therapeutics Linker Linker Component PROTACs->Linker Warhead Warhead Component PROTACs->Warhead PROTACs->Therapeutics

Troubleshooting & Optimization

troubleshooting low yield in propylhydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylhydrazine Hydrochloride Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

Low yields are typically traced back to one of four areas: side reactions (primarily over-alkylation), suboptimal reaction conditions, reagent quality, or losses during workup and purification.

  • Over-alkylation: The most common issue in the direct alkylation of hydrazine is the formation of di- and tri-propylhydrazine.[1][2] The nitrogen atoms in the mono-substituted product can be more nucleophilic than hydrazine itself, leading to further reaction with the propylating agent.

  • Reaction Conditions: The reaction can be highly sensitive to temperature, pressure, and pH. For example, some methods require cooling to 0-5°C to manage exothermic reactions, while others involve heating up to 130°C under pressure.[3][4] Incorrect pH control can also lead to the formation of dihydrochloride impurities.[3]

  • Reagent Quality: The purity of hydrazine hydrate, the propylating agent (e.g., propyl halide or isopropanol), and solvents is crucial. Water content can interfere with the reaction.

  • Purification Loss: Significant amounts of the product can be lost during recrystallization or extraction if the procedure is not optimized. This compound has good solubility in certain solvents, which can make complete recovery challenging.

Q2: I'm seeing multiple spots on my TLC plate that are not starting material. What could these side products be?

The most likely side products are di- and tri-substituted propylhydrazines due to over-alkylation.[1][2] Depending on your starting materials, other reactions are also possible:

  • If using a carbonyl-containing precursor (like acetone in some hydrazine synthesis processes), you may form hydrazones or azines.[5]

  • If there are residual reactants from the synthesis of hydrazine itself (e.g., chloramine from the Raschig process), these can react with and consume your product.[6][7]

Q3: How can I minimize the over-alkylation of hydrazine?

Controlling stoichiometry and reaction conditions is key to preventing the formation of undesired multi-substituted products.

  • Use a Large Excess of Hydrazine: Using a significant molar excess of hydrazine relative to the propylating agent can statistically favor the mono-alkylation product.

  • Protecting Groups: For more complex syntheses, using a protecting group strategy (e.g., Boc-protection) can ensure selective mono-alkylation.[7][8]

  • Control Addition Rate: Slowly adding the propylating agent to the hydrazine solution can help maintain a high effective concentration of hydrazine and reduce the chance of a second alkylation.

Q4: What are the optimal temperature and pressure for the reaction?

The optimal conditions depend heavily on the specific synthetic route.

  • For acid-base reactions between hydrazine hydrate and hydrochloric acid, cooling to 0–5°C is recommended to control the exotherm.[3]

  • A patented method for synthesizing the related isothis compound from hydrazine hydrochloride and isopropanol specifies heating to 100–130°C under 0.5–0.7 MPa of pressure for 2-3 hours.[4]

Q5: My final product is difficult to crystallize or purify. What are the best practices for purification?

  • Recrystallization: The preferred method for achieving high purity (>95%) is recrystallization from an ethanol-water mixture (e.g., 70:30 v/v).[3] Other solvents like methanol or isopropanol can also be used.[8]

  • Precipitation: After synthesis, the hydrochloride salt can be precipitated by adding concentrated hydrochloric acid to the reaction mixture and cooling it to 0°C.[9] It is crucial to cool thoroughly, as a significant amount of product can separate between 20°C and 0°C.[9]

  • Drying and Storage: The product is hygroscopic. After purification, it should be thoroughly dried and stored in an airtight container with a desiccant to prevent degradation.[3]

Data Presentation: Reported Yields in Hydrazine Synthesis

The following table summarizes reported yields for various hydrazine synthesis and alkylation methods to provide a benchmark for expected outcomes. Note that yields are highly dependent on the specific substrates and reaction conditions.

Product/ProcessReagentsReported YieldReference
IsopropylhydrazineHydrazine hydrochloride, Isopropanol~95%[4]
Hydrazine (Raschig Process)Ammonia, Sodium Hypochlorite~70%[6]
TripropylhydrazineHydrazine, Propyl Chloride25%[2]
TriethylhydrazineHydrazine, Ethyl Chloride9.8%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from similar preparations)

This protocol is based on a method described for the synthesis of isothis compound and should be adapted and optimized for propylhydrazine.[4]

Step 1: Preparation of Hydrazine Hydrochloride

  • In a suitable reaction vessel, place hydrazine hydrate (75-80% concentration).

  • While stirring and maintaining the temperature between 20-40°C, slowly add concentrated hydrochloric acid (25-36%) until the pH of the solution is between 6.5 and 7.0.

  • Heat the mixture to 70-90°C and apply a vacuum (0.08–0.1 MPa) to dehydrate the solution and obtain solid hydrazine hydrochloride.

Step 2: N-Alkylation Reaction

  • Transfer the dried hydrazine hydrochloride to a pressure reactor.

  • Add propanol (or 1-halopropane as an alternative propylating agent). A mass ratio of approximately 3.2-3.7 parts propanol to 1 part of the initial hydrazine hydrate is suggested.[4]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Heat the reactor to 100–130°C, allowing the pressure to build to 0.5–0.7 MPa.

  • Maintain these conditions with stirring for 2-3 hours.

  • After the reaction is complete, cool the vessel to 50-60°C.

  • Transfer the mixture to a distillation apparatus and remove the excess propanol under reduced pressure to obtain the crude this compound solution.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot ethanol-water (70:30 v/v) solution.[3]

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a short period.

  • Filter the hot solution to remove charcoal or other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath (0°C) to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum in a desiccator.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckConditions Verify Reaction Conditions Start->CheckConditions CheckReagents Analyze Reagent Purity Start->CheckReagents AnalyzeSideProducts Investigate Side Products (TLC, GC-MS, NMR) Start->AnalyzeSideProducts ReviewWorkup Review Workup & Purification Start->ReviewWorkup TempPressure Temperature / Pressure Incorrect? CheckConditions->TempPressure Stoichiometry Incorrect Stoichiometry? (Excess Hydrazine?) CheckConditions->Stoichiometry ReagentDegradation Reagent Degradation or Impurities? CheckReagents->ReagentDegradation OverAlkylation Over-Alkylation (Di- or Tri-substituted) AnalyzeSideProducts->OverAlkylation ExtractionLoss Product Loss During Extraction / Filtration? ReviewWorkup->ExtractionLoss OptimizeTemp Adjust Temperature & Pressure per Protocol TempPressure->OptimizeTemp Yes AdjustStoich Use Large Excess of Hydrazine Stoichiometry->AdjustStoich Yes UsePureReagents Use Fresh, High-Purity Reagents ReagentDegradation->UsePureReagents Yes ModifyConditions Adjust Stoichiometry, Slowly Add Alkylating Agent OverAlkylation->ModifyConditions Yes OptimizePurification Optimize Recrystallization Solvent & Temperature ExtractionLoss->OptimizePurification Yes ReactionPathway cluster_products Products Hydrazine H₂N-NH₂ (Hydrazine) DesiredProduct CH₃CH₂CH₂-NH-NH₂ (Propylhydrazine) DESIRED PRODUCT Hydrazine->DesiredProduct + Propyl Halide PropylHalide CH₃CH₂CH₂-X (Propyl Halide) SideProduct (CH₃CH₂CH₂ )₂N-NH₂ (Di-propylhydrazine) SIDE PRODUCT DesiredProduct->SideProduct + Propyl Halide (Over-alkylation)

References

optimizing reaction conditions for propylhydrazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of propylhydrazine hydrochloride. The information is designed to help optimize reaction conditions, improve yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of n-propylamine with hydrazine hydrate in the presence of hydrochloric acid.[1] Another common method is the acid-base reaction between hydrazine hydrate and hydrochloric acid under controlled temperature conditions.[2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Precise control of temperature, pH, and reactant ratios is crucial for a successful synthesis. Specifically, maintaining a low temperature (0–5°C) helps to manage the exothermic nature of the reaction.[2] Strict pH control is necessary to prevent the formation of dihydrochloride impurities.[2]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via techniques like TLC or ¹H NMR.

  • Suboptimal Temperature: The reaction is exothermic. If the temperature is too high, side reactions may occur. Maintain a temperature of 0-5°C during the addition of reagents.[2]

  • Loss during Workup: this compound is soluble in polar solvents.[2] Minimize losses by carefully selecting extraction solvents and optimizing the extraction procedure.

  • Improper pH: An incorrect pH can lead to the formation of byproducts. The pH should be carefully controlled, especially during the hydrochloride salt formation.[3]

Q4: I am observing significant amounts of impurities in my final product. How can I improve purity?

A4: Impurity formation is a common issue. Here are some strategies to enhance product purity:

  • Control of Stoichiometry: Use the correct molar ratios of reactants to minimize unreacted starting materials.

  • pH Adjustment: To avoid the formation of dihydrochloride impurities, maintain strict pH control during the reaction.[2]

  • Purification Method: Recrystallization is an effective method for purifying this compound. An ethanol-water mixture (e.g., 70:30 v/v) is often used to achieve purity greater than 95%.[2] For other hydrazine derivatives, purification of the hydrochloride salt can be achieved by crystallization from water with the addition of concentrated hydrochloric acid.[4]

Q5: How should I handle and store this compound?

A5: Propylhydrazine and its derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] this compound is hygroscopic; therefore, it should be stored in airtight containers with a desiccant to prevent degradation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor reaction progress using TLC or NMR. Ensure sufficient reaction time.
Reaction temperature too high, leading to side products.Maintain a reaction temperature of 0-5°C, especially during reagent addition, to control the exotherm.[2]
Loss of product during aqueous workup.Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product before extraction. Use a suitable organic solvent for extraction.
Incorrect pH during salt formation.Carefully adjust the pH to the optimal range (e.g., 6.5-7.0 as seen in similar syntheses) to ensure complete precipitation of the desired hydrochloride salt.[3]
Impure Product Formation of dihydrochloride byproducts.Implement strict pH control during the reaction and crystallization steps.[2]
Presence of unreacted starting materials.Use a slight excess of the appropriate reagent to drive the reaction to completion, followed by a suitable purification step.
Contamination with other byproducts.Alternative synthesis routes, such as those involving double displacement reactions, are noted to sometimes result in more byproducts.[2] Consider the primary synthesis route for higher purity.
Difficulty with Crystallization Supersaturation or presence of oily impurities.Try seeding the solution with a small crystal of the pure product. If oily impurities are present, consider an additional purification step like column chromatography before crystallization.
Incorrect solvent system for recrystallization.An ethanol-water mixture (e.g., 70:30 v/v) is recommended for achieving high purity.[2] Experiment with different solvent ratios to optimize crystal formation.

Experimental Protocols

Synthesis of this compound via Acid-Base Reaction

This protocol is based on the general principles for the synthesis of hydrazine hydrochlorides.

Materials:

  • Hydrazine hydrate (e.g., 80% solution)

  • Concentrated Hydrochloric Acid (e.g., 30-36%)

  • Inert gas (e.g., Argon or Nitrogen)

  • Suitable solvent (if necessary)

Procedure:

  • In a reaction vessel protected by an inert gas atmosphere, place the hydrazine hydrate solution.

  • Begin stirring and cool the vessel to a temperature between 0-5°C using an ice bath.[2]

  • Slowly add the concentrated hydrochloric acid dropwise while continuously monitoring the temperature to ensure it remains within the specified range.

  • Adjust the pH of the solution to approximately 6.5-7.0 by the end of the addition.[3]

  • After the addition is complete, allow the reaction to stir for a designated period to ensure completion.

  • To isolate the product, evaporate the solvent under reduced pressure. This will yield the crystalline this compound.[2]

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot ethanol-water mixture (e.g., 70:30 v/v).[2]

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters for Hydrazine Hydrochloride Synthesis (based on similar syntheses)

Parameter Value Reference
Initial Temperature 20-40°C[3]
Temperature during HCl addition 0-5°C[2]
Final pH 6.5-7.0[3]
Dehydration Temperature 70-90°C[3]
Vacuum for Dehydration 0.08-0.1 MPa[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Hydrazine Hydrate + Hydrochloric Acid reaction_vessel Reaction at 0-5°C (pH Control 6.5-7.0) reactants->reaction_vessel Slow Addition crude_product Crude Propylhydrazine Hydrochloride Solution reaction_vessel->crude_product Reaction Completion evaporation Solvent Evaporation (Reduced Pressure) crude_product->evaporation recrystallization Recrystallization (Ethanol/Water) evaporation->recrystallization filtration_drying Filtration & Drying recrystallization->filtration_drying pure_product Pure Propylhydrazine Hydrochloride (>95%) filtration_drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_temp Was reaction temperature maintained at 0-5°C? start->check_temp check_ph Was pH controlled to 6.5-7.0? check_temp->check_ph Yes sol_temp Action: Improve cooling to control exotherm. check_temp->sol_temp No check_workup Was workup optimized? check_ph->check_workup Yes sol_ph Action: Monitor and adjust pH carefully. check_ph->sol_ph No sol_workup Action: Saturate aqueous phase with salt before extraction. check_workup->sol_workup No no_change Consult further literature or senior chemist. check_workup->no_change Yes

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

stability issues and degradation pathways of propylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and degradation of propylhydrazine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Disclaimer: Specific stability and degradation pathway data for this compound is limited in publicly available literature. The information presented here is based on the known behavior of similar alkylhydrazine compounds and established principles of chemical stability testing. The proposed degradation pathways and quantitative data should be considered representative and may not fully reflect the precise behavior of this compound under all conditions. Experimental verification is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally at 2-8°C. It is sensitive to air, light, and moisture (hygroscopic), so it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[1]

Q2: I've noticed the color of my this compound has changed. Is it still usable?

A2: A change in color, such as turning yellow, can indicate degradation, possibly due to exposure to air and light.[2] It is recommended to perform a purity check (e.g., by HPLC) before use. If significant degradation is detected, the use of a fresh batch is advised to ensure the reliability of your experimental results.

Q3: My reaction involving this compound is not proceeding as expected. Could the reagent be the issue?

A3: Yes, the stability of this compound can affect its reactivity. Degradation can lead to a lower concentration of the active reagent and the presence of impurities that may interfere with your reaction. Ensure you are using a fresh, properly stored sample. It is also good practice to verify the purity of the reagent before use, especially if the container has been opened multiple times.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of related hydrazine compounds, this compound is susceptible to degradation through oxidation, hydrolysis, and photolysis. Oxidation is a primary degradation pathway for hydrazines, potentially leading to the formation of diazenes, alcohols, and cleavage of the N-N bond. Hydrolysis can occur, especially under acidic or basic conditions, and photolytic degradation can be initiated by exposure to light.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents, bases, and certain metals that can catalyze its decomposition.[3] Contact with these substances should be avoided.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at 2-8°C, protected from light, and for a limited time. Perform a purity check on the stock solution before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Presence of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.
Low yield in a synthesis reaction Impure or degraded this compound.Use a fresh, high-purity batch of the reagent. Consider purifying the existing batch by recrystallization if a fresh batch is unavailable.[4]
Color change or clumping of the solid reagent Exposure to air, light, or moisture.Discard the reagent if significant changes are observed. Ensure proper storage in a desiccator, under an inert atmosphere, and protected from light.[1]

Quantitative Stability Data

The following table provides representative data on the degradation of a related alkylhydrazine, monomethylhydrazine (MMH), under various stress conditions. This data is intended to give a general indication of the stability profile of short-chain alkylhydrazines.

Stress Condition Conditions Observation for a Related Alkylhydrazine (MMH) Reference
Acidic Hydrolysis 0.1 M HCl at 80°C for 24hGenerally stable, but can undergo slow hydrolysis.General knowledge of hydrazine stability
Basic Hydrolysis 0.1 M NaOH at 80°C for 24hMore susceptible to degradation compared to acidic conditions.General knowledge of hydrazine stability
Oxidative 3% H₂O₂ at room temp for 24hRapid degradation is expected.General knowledge of hydrazine reactivity
Thermal 100°C for 24h (solid state)Decomposition can occur, with the rate dependent on temperature.[5]
Photolytic ICH Q1B conditionsSusceptible to degradation upon exposure to UV and visible light.General knowledge of hydrazine stability

Proposed Degradation Pathways of Propylhydrazine

Propylhydrazine Degradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Propylhydrazine Propylhydrazine (CH3CH2CH2NHNH2) Propyl_diazene Propyl-diazene (CH3CH2CH2N=NH) Propylhydrazine->Propyl_diazene [O] Propanol_Hydrazine 1-Propanol + Hydrazine Propylhydrazine->Propanol_Hydrazine +H2O (Acid/Base) Radicals Propyl radical + Hydrazinyl radical (CH3CH2CH2• + •NHNH2) Propylhydrazine->Radicals hv (Light) Propane Propane Propyl_diazene->Propane -N2 Propanol 1-Propanol Propyl_diazene->Propanol +H2O Dimerization_products Dimerization and other products Radicals->Dimerization_products Further reactions

Proposed degradation pathways for propylhydrazine.

Experimental Protocols

Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 100°C for 24 hours.

    • After exposure, dissolve the solid in a suitable solvent to achieve a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV).

Stability-Indicating HPLC Method Development

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectrophotometry).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development:

    • Inject the unstressed and stressed samples.

    • Optimize the mobile phase composition, gradient, pH, and flow rate to achieve good separation between the parent compound and all degradation product peaks.

    • Ensure the peak for this compound is spectrally pure using a photodiode array (PDA) detector.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Experimental Workflow for Stability Assessment

Stability Assessment Workflow start Start: Obtain Propylhydrazine HCl forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val stability_study Conduct Stability Studies (e.g., Accelerated, Long-term) method_val->stability_study analysis Analyze Samples at Time Points stability_study->analysis data_eval Evaluate Data and Determine Shelf-life analysis->data_eval end End: Report Findings data_eval->end

Workflow for assessing the stability of this compound.

References

Technical Support Center: Purification of Propylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of propylhydrazine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Recrystallization is the most common and effective method for purifying this compound.[1] An ethanol-water mixture (e.g., 70:30 v/v) is a preferred solvent system to achieve a purity of over 95%.[1] Other polar solvents such as methanol or isopropanol may also be suitable, similar to other hydrazine hydrochloride salts.[2]

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and dihydrochloride salts. The formation of dihydrochloride impurities can occur if there is a lack of strict pH control during the synthesis process.[1]

Q3: My purified this compound is clumping and appears wet. What is the cause?

A3: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To prevent this, the purified product should be stored in an airtight container with a desiccant.[1]

Q4: After recrystallization, the purity of my product is still below the desired level. What can I do?

A4: If a single recrystallization does not yield the desired purity, a second recrystallization is often effective. For a similar compound, a second recrystallization significantly improved purity from 95-96% to over 98%.[3] Be aware that a second recrystallization will likely result in a lower overall yield.[3]

Q5: My crude product is colored. How can I remove the colored impurities?

A5: The use of activated charcoal during the recrystallization process is an effective method for removing colored impurities.[4][5] Add a small amount of activated charcoal to the hot solution before the filtration step.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield After Recrystallization The compound is highly soluble in the chosen solvent, even at low temperatures.- Optimize the Solvent System: For similar hydrazine salts, high solubility in water has led to low yields.[3] Using a mixed solvent system, such as ethanol-water, can help to fine-tune the solubility and improve crystal formation upon cooling. - Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
Oily Precipitate Instead of Crystals The solution is supersaturated, or impurities are inhibiting crystal growth.- Scratch the Inner Wall: Use a glass rod to gently scratch the inner surface of the flask below the solvent level to induce crystallization. - Seed the Solution: Add a small, pure crystal of this compound to the solution to act as a nucleation site. - Re-dissolve and Cool Slowly: If an oil forms, try reheating the solution to redissolve the oil and then allow it to cool more slowly to encourage proper crystal formation.
Product Fails to Crystallize Upon Cooling The solution is not sufficiently saturated.- Evaporate Some Solvent: Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the solute. - Add an Anti-solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then allow it to cool.
Product Purity is Inconsistent Incomplete removal of impurities or co-precipitation.- Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface. - Consider a Different Purification Technique: If recrystallization is not sufficient, other techniques such as column chromatography may be necessary, although recrystallization is generally preferred for its simplicity.

Quantitative Data on Purification

The following table summarizes expected yields and purity levels based on recrystallization methods for hydrazine hydrochloride compounds.

Compound Purification Method Solvent Purity Yield Reference
This compoundRecrystallizationEthanol-Water (70:30 v/v)>95%Not Specified[1]
tert-Butylhydrazine HydrochlorideSingle RecrystallizationWater95-96%75-80%[3]
tert-Butylhydrazine HydrochlorideSecond RecrystallizationWater>98%55-60%[3]
Phenylhydrazine HydrochlorideRecrystallizationWater with HCl addition"Pure white crystals"85-90 g from 100 g crude[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, start with 5-10 mL of a 70:30 (v/v) ethanol-water mixture.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more of the solvent mixture in small portions if necessary to achieve complete dissolution. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight). Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold ethanol-water solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. Store the final product in a desiccator to prevent moisture absorption.[1]

Visualizations

Purification_Workflow cluster_start Start cluster_process Purification Process cluster_end End Product Crude Crude Propylhydrazine Hydrochloride Dissolve Dissolve in Hot Ethanol/Water Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal Filter Hot Filtration Dissolve->Filter If no charcoal needed Charcoal->Filter Cool Cool to Induce Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Propylhydrazine Hydrochloride Dry->Pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity After Recrystallization Check_Color Is the product colored? Start->Check_Color Use_Charcoal Redissolve and add activated charcoal Check_Color->Use_Charcoal Yes Second_Recrystallization Perform a second recrystallization Check_Color->Second_Recrystallization No Use_Charcoal->Second_Recrystallization Check_Washing Were crystals washed with cold solvent? Second_Recrystallization->Check_Washing Wash_Crystals Wash crystals with cold solvent Check_Washing->Wash_Crystals No Purity_OK Purity Improved Check_Washing->Purity_OK Yes Wash_Crystals->Purity_OK

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Managing Side Reactions with Propylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions when using propylhydrazine hydrochloride in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions include the formation of regioisomers in pyrazole synthesis, the generation of hydrazone intermediates as byproducts, and oxidative degradation of the hydrazine moiety. The formation of regioisomers is particularly common when reacting this compound with unsymmetrical 1,3-dicarbonyl compounds.[1][2][3][4][5]

Q2: How can I minimize the formation of regioisomers in pyrazole synthesis?

A2: Controlling regioselectivity is crucial and can be influenced by several factors. Steric hindrance on the dicarbonyl compound or the hydrazine can direct the reaction to the less hindered carbonyl group.[1] Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The choice of solvent also plays a significant role; for instance, fluorinated solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to favor the formation of one regioisomer over the other.[1]

Q3: My reaction is sluggish and gives a low yield. What can I do?

A3: Low yields can be due to incomplete reaction or side reactions. To drive the reaction to completion, consider increasing the reaction time and monitoring progress by TLC or LC-MS.[6] Increasing the temperature, such as refluxing the reaction mixture, can also improve yields. The choice and amount of catalyst, typically a protic acid like acetic acid for Knorr-type pyrazole synthesis, is critical and may need optimization.[6] In some cases, using a base like triethylamine or sodium acetate is necessary to free the propylhydrazine from its hydrochloride salt.[7]

Q4: I am observing a significant amount of a hydrazone byproduct. How can I promote cyclization to the desired pyrazole?

A4: Hydrazone formation is an intermediate step in pyrazole synthesis.[7] To promote the subsequent intramolecular cyclization and dehydration to form the pyrazole ring, ensure adequate heating and reaction time.[7] The presence of an acid catalyst is often essential to facilitate the dehydration step.[6] If the hydrazone is isolated, it can often be converted to the pyrazole by treating it with an acid catalyst under appropriate thermal conditions.

Q5: What are the stability and storage recommendations for this compound?

A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents and strong acids.[8] It is hygroscopic and can degrade in the presence of moisture.[8] For long-term storage, refrigeration (2-8°C) is recommended. As with other hydrazines, it is sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.[9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazole Synthesis
Symptom Possible Cause Troubleshooting Steps
Significant formation of an undesired regioisomer. Reaction conditions favor the formation of the undesired isomer.1. Solvent Modification: Change the solvent. Polar protic solvents like ethanol can lead to mixtures, while aprotic dipolar solvents or fluorinated alcohols may improve regioselectivity.[2][3] 2. Temperature Adjustment: Lowering the reaction temperature may favor the thermodynamically more stable product. 3. pH Control: The acidity of the reaction medium can influence which nitrogen of the hydrazine is more nucleophilic. Adjusting the pH with a suitable buffer or a different acid catalyst might alter the isomer ratio.[1]
Inconsistent isomer ratios between batches. Variations in starting material quality or reaction setup.1. Starting Material Purity: Ensure the purity of both the this compound and the 1,3-dicarbonyl compound. 2. Controlled Addition: Add the hydrazine reagent slowly to the reaction mixture to maintain better control over the initial condensation step.
Issue 2: Low Yield and Incomplete Conversion
Symptom Possible Cause Troubleshooting Steps
Starting material remains after prolonged reaction time. Insufficient activation of the carbonyl group or low reactivity of the hydrazine.1. Catalyst Optimization: Vary the concentration of the acid catalyst. If using this compound directly, the HCl may be sufficient, but in some cases, an additional catalyst is beneficial.[6] 2. Use of a Base: Add a non-nucleophilic base (e.g., triethylamine) to liberate the free propylhydrazine, which is more nucleophilic.[7] 3. Increase Temperature: Consider using a higher boiling point solvent or microwave-assisted synthesis to increase the reaction rate.[6]
Formation of multiple unidentified byproducts. Degradation of starting materials or products under the reaction conditions.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation of the hydrazine. 3. Purity of Reagents: Use freshly distilled solvents and pure reagents to avoid impurities that might catalyze side reactions.

Data Presentation

Table 1: Influence of Solvent on Regioisomeric Ratio in Pyrazole Synthesis with Substituted Hydrazines

The following table summarizes the effect of the solvent on the ratio of regioisomers (A and B) formed from the reaction of unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine. This data can serve as a guide for solvent selection in reactions with this compound to control regioselectivity.

Hydrazine 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) Solvent Ratio of Isomer A : Isomer B
MethylhydrazineR¹ = CH₃, R² = CF₃Ethanol50 : 50
MethylhydrazineR¹ = CH₃, R² = CF₃TFE95 : 5
PhenylhydrazineR¹ = Ph, R² = CH₃Ethanol60 : 40
PhenylhydrazineR¹ = Ph, R² = CH₃Acetic Acid85 : 15

Isomer A: N-substituted nitrogen is adjacent to R¹. Isomer B: N-substituted nitrogen is adjacent to R². Data is illustrative and based on trends reported for substituted hydrazines.[1]

Experimental Protocols

Key Experiment: Synthesis of a 1-Propylpyrazole Derivative

This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Base Addition: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free propylhydrazine. Stir for 15 minutes at room temperature.[7]

  • Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound (1.05 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[7]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ratio of any regioisomers can be determined by ¹H NMR analysis.[1]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways Propylhydrazine Propylhydrazine (from Hydrochloride + Base) IntermediateA Hydrazone A Propylhydrazine->IntermediateA Attack at Carbonyl 1 IntermediateB Hydrazone B Propylhydrazine->IntermediateB Attack at Carbonyl 2 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->IntermediateA Dicarbonyl->IntermediateB ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Knorr pyrazole synthesis pathway with propylhydrazine.

Troubleshooting_Flowchart Start Low Yield or Side Product Formation CheckCompletion Reaction Complete? Start->CheckCompletion IdentifySideProduct Identify Side Product CheckCompletion->IdentifySideProduct Yes Action_TimeTemp Increase Time/ Temperature CheckCompletion->Action_TimeTemp No Regioisomer Regioisomer? IdentifySideProduct->Regioisomer Hydrazone Hydrazone? Regioisomer->Hydrazone No Action_Solvent Change Solvent/ pH Regioisomer->Action_Solvent Yes Degradation Degradation? Hydrazone->Degradation No Action_Catalyst Optimize Catalyst/ Add Acid Hydrazone->Action_Catalyst Yes Action_Inert Use Inert Atmosphere Degradation->Action_Inert Yes End Optimized Reaction Action_TimeTemp->End Action_Solvent->End Action_Catalyst->End Action_Inert->End

Caption: Troubleshooting workflow for propylhydrazine reactions.

References

Technical Support Center: Enhancing the Solubility of n-Propylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving n-propylhydrazine derivatives, with a focus on improving their solubility.

Frequently Asked Questions (FAQs)

Q1: My n-propylhydrazine derivative is poorly soluble in my aqueous experimental buffer. What are the initial steps I should take?

A1: When encountering poor aqueous solubility with an n-propylhydrazine derivative, a systematic approach is recommended. Start by assessing the compound's physicochemical properties. Since n-propylhydrazine and its simple derivatives are basic, their solubility is often pH-dependent.

Initial troubleshooting steps include:

  • pH Adjustment: Attempt to dissolve the compound in a buffer with a slightly acidic pH. The protonated form of the hydrazine derivative is generally more water-soluble.

  • Co-solvent Introduction: If pH adjustment is insufficient or not compatible with your experimental conditions, consider preparing a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.

  • Temperature Modification: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation of some hydrazine derivatives.[1]

Q2: What are the most effective methods for significantly improving the aqueous solubility of n-propylhydrazine derivatives for in vivo or in vitro studies?

A2: For substantial solubility enhancement, several formulation strategies can be employed. The most common and effective methods for basic compounds like n-propylhydrazine derivatives include:

  • Salt Formation: Converting the free base of the derivative into a salt is a widely used and highly effective technique to increase aqueous solubility.[2] Hydrochloride salts are common, but other counter-ions can be screened to find the optimal balance of solubility and stability.

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4][5]

Q3: Are there stability concerns I should be aware of when working with n-propylhydrazine derivatives in solution?

A3: Yes, hydrazine derivatives can be susceptible to degradation. Key stability considerations include:

  • Oxidation: The hydrazine moiety can be prone to oxidation, especially in the presence of certain metal ions or under aerobic conditions. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if stability issues are observed.

  • pH-dependent Stability: While acidic conditions can improve solubility, highly acidic or basic conditions might lead to hydrolysis or other degradation pathways depending on the specific derivative's structure. Aqueous hydrazine solutions are generally more stable under acidic conditions compared to alkaline or neutral conditions.

  • Light Sensitivity: Some aromatic hydrazine derivatives may be sensitive to light. Storing solutions in amber vials or protecting them from direct light is a good laboratory practice.

Troubleshooting Guides

Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Buffer

Root Cause Analysis:

This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent. The organic solvent (DMSO) is miscible with water, but the compound it carries may not be.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the n-propylhydrazine derivative in your experiment.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the final volume of buffer, try adding the stock to a smaller volume of buffer first, ensuring it is well-mixed, and then bringing it up to the final volume. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Utilize a Different Co-solvent: In some cases, another co-solvent like ethanol may be more effective.

Issue 2: Inconsistent Results in Biological Assays Attributed to Poor Solubility

Root Cause Analysis:

Poorly soluble compounds can lead to inconsistent results due to variations in the amount of dissolved, and therefore active, compound between experiments. The compound may also precipitate over the course of the assay.

Solutions:

  • Confirm Solubility Limit: Experimentally determine the solubility of your compound in the specific assay buffer you are using. This will help you to work at concentrations where the compound is fully dissolved.

  • Employ a Solubility Enhancement Technique: If the required concentration for your assay is above the solubility limit, you will need to use one of the methods described in the FAQs, such as salt formation or cyclodextrin complexation.

  • Pre-dissolve and Filter: Always ensure your compound is fully dissolved in the stock solution before diluting it into the assay buffer. It is good practice to filter your final working solutions through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before adding them to your assay.

Data Presentation

Table 1: Qualitative Solubility of n-Propylhydrazine and Related Derivatives in Common Solvents
CompoundWaterEthanolDMSOPBS (pH 7.4)
n-PropylhydrazineSolubleMiscibleMiscibleSoluble
n-Propylhydrazine hydrochlorideSoluble in polar solvents[6]SolubleSoluble in DMSO[6]Likely Soluble
PhenylhydrazineSparingly soluble[7]Miscible[7]SolubleSparingly soluble
Substituted PhenylhydrazinesGenerally low, decreases with increasing hydrophobicityGenerally solubleGenerally solubleGenerally low

Note: This table is a summary of qualitative data. Quantitative solubility will vary depending on the specific derivative, temperature, and pH.

Experimental Protocols

Protocol 1: General Method for Enhancing Solubility via Salt Formation

This protocol describes a general procedure for forming the hydrochloride salt of a basic n-propylhydrazine derivative to improve its aqueous solubility.

Materials:

  • n-Propylhydrazine derivative (free base)

  • 2M Hydrochloric acid in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the n-propylhydrazine derivative (1 equivalent) in a minimal amount of anhydrous diethyl ether or dichloromethane in a round bottom flask.

  • While stirring, slowly add 2M HCl in diethyl ether (1.1 equivalents) dropwise to the solution at room temperature.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring the mixture for 30 minutes at room temperature to ensure complete salt formation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting salt under vacuum.

  • The solubility of the resulting salt in aqueous buffers can then be determined using a standard shake-flask method.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol outlines the preparation of a stock solution and working solutions of an n-propylhydrazine derivative using a co-solvent system.

Materials:

  • n-Propylhydrazine derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of the n-propylhydrazine derivative into a sterile, dry vial.

    • Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Working Solution Preparation:

    • To prepare your working solution, dilute the DMSO stock solution into your experimental aqueous buffer.

    • It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 1%).

    • Vortex the working solution immediately after adding the stock solution to ensure homogeneity.

Protocol 3: Improving Solubility with Cyclodextrin Complexation

This protocol provides a general method for preparing an inclusion complex of a hydrophobic n-propylhydrazine derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • Hydrophobic n-propylhydrazine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Beaker

  • Freeze-dryer (lyophilizer)

Procedure:

  • Preparation of the Cyclodextrin Solution:

    • Dissolve a known amount of HP-β-CD in deionized water with stirring to create a concentrated solution (e.g., 10-40% w/v).

  • Complex Formation:

    • Slowly add the hydrophobic n-propylhydrazine derivative to the stirring HP-β-CD solution at room temperature. A 1:1 molar ratio is a good starting point, but other ratios can be explored.

    • Continue stirring the mixture for 24-72 hours to allow for the formation of the inclusion complex. The solution may become clearer over time as the derivative is encapsulated.

  • Isolation of the Complex (Lyophilization):

    • Freeze the resulting solution (e.g., using a dry ice/acetone bath or a freezer at -80°C).

    • Lyophilize the frozen solution using a freeze-dryer until all the water has been removed. This will yield a solid, amorphous powder of the n-propylhydrazine derivative-cyclodextrin complex.

  • Solubility Assessment:

    • The solubility of the lyophilized powder in aqueous buffers can then be determined and compared to that of the uncomplexed derivative.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poorly Soluble n-Propylhydrazine Derivative ph_adjust pH Adjustment start->ph_adjust Select Strategy cosolvent Co-solvency start->cosolvent Select Strategy salt Salt Formation start->salt Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy end Soluble Derivative for Experimentation ph_adjust->end cosolvent->end salt->end cyclodextrin->end troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation upon dilution of DMSO stock into aqueous buffer cause1 Final concentration > solubility limit start->cause1 cause2 Insufficient co-solvent start->cause2 cause3 Poor mixing start->cause3 sol4 Use alternative co-solvent start->sol4 sol1 Lower final concentration cause1->sol1 sol2 Increase co-solvent % (if tolerated) cause2->sol2 sol3 Optimize dilution method cause3->sol3

References

preventing hygroscopic degradation of propylhydrazine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hygroscopic degradation of propylhydrazine hydrochloride during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Caking or clumping of the powder Exposure to ambient humidity.Immediately transfer the compound to a desiccator with a fresh desiccant. For future use, handle the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed after each use.
Inconsistent results in experiments Partial degradation of the compound due to moisture absorption.It is recommended to use a fresh, unopened container of this compound for critical experiments. If this is not possible, purify the existing stock by recrystallization from an appropriate solvent mixture, such as ethanol-water, and thoroughly dry it under vacuum.[1] Store the purified compound under inert gas.
Visible discoloration of the material Potential chemical degradation, possibly accelerated by moisture and light.Discard the discolored material. Review storage procedures to ensure the compound is protected from light and stored in a cool, dark place.
Difficulty in accurately weighing the compound Rapid moisture uptake from the atmosphere.Weigh the compound in a controlled environment with low humidity, such as a glove box or a balance with a draft shield. Use a pre-weighed, sealed container for transfer.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored at 2-8°C in a tightly sealed container. To prevent moisture absorption, it is highly recommended to store it in a desiccator with a suitable desiccant or under an inert atmosphere (e.g., nitrogen or argon).[1][2] The storage area should be dry, cool, and well-ventilated.[3]

Q2: Why is it crucial to protect this compound from moisture?

A2: this compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. This can lead to physical changes like caking and clumping, as well as chemical degradation, which can compromise the purity and reactivity of the compound, leading to inaccurate experimental results.

Q3: What are the signs of degradation in this compound?

A3: Physical signs of degradation include a change in appearance from a solid powder to a clumped or caked mass, and possibly discoloration. Chemically, degradation can be confirmed by analytical techniques such as HPLC, which may show the appearance of new impurity peaks.

Q4: Can I use this compound that has been exposed to air?

A4: For non-critical applications, you might be able to use it after thoroughly drying it under vacuum. However, for sensitive experiments where purity is crucial, it is strongly advised to use a fresh sample or repurify the material.

Q5: What is the recommended procedure for handling this compound outside of a controlled atmosphere?

A5: If a glove box is unavailable, work quickly to minimize exposure to ambient air. Have all necessary equipment ready beforehand. Use a fume hood to avoid inhalation.[4] Seal the container immediately after dispensing the required amount. For transfers, use a sealed container.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the hygroscopicity and moisture content of this compound.

Dynamic Vapor Sorption (DVS) Analysis

This method is used to determine the extent and rate of moisture absorption by the compound at various relative humidity (RH) levels.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) onto the DVS instrument's microbalance.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption/Desorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a set threshold).

    • Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.

  • Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. The shape of the isotherm provides information on the hygroscopic nature of the material.

Thermogravimetric Analysis (TGA)

TGA is used to determine the moisture content of the compound by measuring the weight loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Accurately weigh a small sample of this compound (typically 5-10 mg) into a TGA pan.

  • Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen).

    • Monitor the weight loss as a function of temperature. The weight loss at temperatures corresponding to the boiling point of water (around 100°C) is attributed to the evaporation of absorbed moisture.[5]

  • Data Analysis: The percentage of weight loss in the relevant temperature range corresponds to the moisture content of the sample.

Karl Fischer Titration

This is a highly specific and accurate method for determining the water content in a sample.

Methodology:

  • Titrator Preparation: Prepare the Karl Fischer titrator with a suitable solvent (e.g., anhydrous methanol). The system should be pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Introduction: Accurately weigh a sample of this compound and quickly introduce it into the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture from entering.

  • Titration: The Karl Fischer reagent, containing iodine, is added to the sample. The iodine reacts with the water in the sample in a 1:1 molar ratio. The endpoint of the titration is detected potentiometrically when an excess of iodine is present.

  • Calculation: The amount of water in the sample is calculated based on the volume of Karl Fischer reagent consumed and its known water equivalent.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the handling and analysis of this compound.

cluster_storage Recommended Storage cluster_degradation Hygroscopic Degradation Pathway Store at 2-8°C Store at 2-8°C Tightly Sealed Container Tightly Sealed Container Store at 2-8°C->Tightly Sealed Container Desiccator Desiccator Tightly Sealed Container->Desiccator Inert Atmosphere Inert Atmosphere Desiccator->Inert Atmosphere Propylhydrazine HCl (Solid) Propylhydrazine HCl (Solid) Moisture (H2O) Moisture (H2O) Propylhydrazine HCl (Solid)->Moisture (H2O) Absorption Degraded Product Degraded Product Moisture (H2O)->Degraded Product Hydrolysis/Reaction

Caption: Logical relationship for ideal storage of this compound.

Start Start Sample Received Sample Received Start->Sample Received Visual Inspection Visual Inspection Sample Received->Visual Inspection Caking/Clumping? Caking/Clumping? Visual Inspection->Caking/Clumping? Proceed to Experiment Proceed to Experiment Caking/Clumping?->Proceed to Experiment No Perform Moisture Analysis Perform Moisture Analysis Caking/Clumping?->Perform Moisture Analysis Yes End End Proceed to Experiment->End DVS DVS Perform Moisture Analysis->DVS TGA TGA Perform Moisture Analysis->TGA Karl Fischer Karl Fischer Perform Moisture Analysis->Karl Fischer DVS->End TGA->End Karl Fischer->End

Caption: Experimental workflow for assessing this compound quality.

References

Technical Support Center: Addressing Neurotoxicity Concerns in Biological Applications of Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing hydrazine-containing compounds in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential neurotoxicity concerns and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of hydrazine-induced neurotoxicity?

A1: Hydrazine's neurotoxicity primarily stems from two key mechanisms:

  • Disruption of GABAergic and Glutamatergic Systems: Hydrazine and its derivatives can interfere with the synthesis of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] They achieve this by inhibiting pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P), which is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD) that synthesizes GABA.[1][2] This leads to a reduction in GABA levels, disrupting the balance with the primary excitatory neurotransmitter, glutamate, which can result in seizures.[1]

  • Induction of Oxidative Stress: The metabolism of hydrazines can generate free radical intermediates and reactive oxygen species (ROS).[2][3] This occurs through both enzymatic and non-enzymatic pathways, often enhanced by the presence of metal ions.[3][4] The resulting oxidative stress can deplete cellular antioxidants like glutathione, leading to damage of cellular macromolecules, including DNA, and compromising overall cell integrity.[3]

Q2: What are the common symptoms of acute hydrazine exposure observed in laboratory settings?

A2: Acute exposure to hydrazines can manifest in a range of neurological symptoms, from central nervous system (CNS) depression at lower doses to tremors and seizures at higher doses.[1][2] Inhalation exposure may also lead to respiratory issues like pulmonary edema.[1]

Q3: Are there any known antidotes or treatments for hydrazine-induced neurotoxicity?

A3: Yes, the administration of pyridoxine (vitamin B6) is a recognized treatment for seizures caused by hydrazine exposure.[1][5][6] Pyridoxine helps to replenish the depleted levels of its active form, P5P, which is crucial for GABA synthesis.[1] For actively seizing patients, intravenous administration of pyridoxine is often recommended.[1]

Q4: My hydrazine-containing compound is causing significant cytotoxicity in my cell-based assays. What could be the cause?

A4: Significant cytotoxicity can arise from several factors related to the inherent properties of hydrazines:

  • Oxidative Stress: As mentioned, hydrazines can induce the production of ROS, leading to oxidative stress and cell death.[3][7]

  • Mitochondrial Dysfunction: Hydrazine has been shown to decrease mitochondrial activity, which is a key indicator of cell health.[7]

  • Instability of the Hydrazine Moiety: Some hydrazine derivatives can be unstable and degrade over time, a process often indicated by a change in color (e.g., turning yellow or brown).[8] These degradation products could be more toxic or interfere with your assay.

  • Reaction with Media Components: Hydrazines are reactive molecules and could potentially react with components in your cell culture media, forming toxic byproducts.

Q5: I am using a hydrazine-based fluorescent probe and observing high background fluorescence. How can I troubleshoot this?

A5: High background fluorescence can be a common issue. Here are some troubleshooting steps:

  • Autofluorescence of the Compound: The hydrazine-containing molecule itself might be inherently fluorescent. Measure the fluorescence of the compound in your assay buffer without cells to determine its contribution to the background.

  • Reaction with Assay Components: The hydrazine moiety could react with components of your assay reagents, leading to the formation of a fluorescent product. Run a control with your probe and assay reagents in the absence of cells.

  • Light-Induced Degradation: Some fluorescent probes can be sensitive to light. Minimize the exposure of your probe and stained cells to light.

  • Inadequate Washing: Ensure that you are performing sufficient washing steps to remove any unbound probe before measurement.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Problem: Low Yield or Incomplete Reaction in Bioconjugation
Potential Cause Recommended Solution(s)
Insufficient Hydrazine Reagent Increase the molar excess of the hydrazine-containing reagent to drive the reaction to completion.[9]
Suboptimal pH Hydrazone ligation is often most efficient at a slightly acidic pH (around 4.5-5.5).[10] Ensure your reaction buffer is within the optimal pH range for your specific reagents.
Hydrolysis of Reagents Use fresh solutions of your reagents, as some can be susceptible to hydrolysis, which reduces their reactivity.[10]
Interfering Buffer Components Avoid buffers containing components that can react with your starting materials. Buffer exchange into a suitable non-reactive buffer like PBS or MES before starting the conjugation.[10]
Problem: Unexpected Side Products in a Reaction
Potential Cause Recommended Solution(s)
Degradation of Hydrazine Reagent Use a fresh, high-purity hydrazine reagent. A color change in the reagent is often an indicator of degradation.[8]
Oxidation The primary degradation pathway for many hydrazines is oxidation. Store your hydrazine compounds in a cool, dry, and dark place to minimize this.[8]
Side Reactions The formation of byproducts like ketazines can occur if the initially formed hydrazone reacts with another molecule of the carbonyl compound. Using a sufficient excess of the hydrazine reagent can help minimize this.[9]

Quantitative Data on Hydrazine Toxicity

The following tables summarize key toxicity values for hydrazine and some of its derivatives. These values are essential for risk assessment and for designing experiments with appropriate safety precautions.

Table 1: Acute Lethal Dose (LD50) and Lethal Concentration (LC50) of Hydrazines

Compound Route of Exposure Species LD50/LC50 Value
HydrazineOralRat60-90 mg/kg bw[11]
HydrazineOralMouse59-83 mg/kg bw[11]
HydrazineDermalRabbit91 mg/kg bw[11]
HydrazineInhalation (4 hours)Rat570 ppm[12]
HydrazineInhalation (4 hours)Mouse252 ppm[12]
1,1-DimethylhydrazineInhalation (4 hours)Rat252 ppm[12]
1,2-DimethylhydrazineOralMouse11.7 mg/kg bw (male), 27.1 mg/kg bw (female)[12]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of Hydrazines

Compound Route of Exposure Species Effect NOAEL LOAEL
HydrazineOralRatBody weight suppression-0.13 mg/kg bw/day[11]
HydrazineOralMouseBody weight suppression-0.3 mg/kg bw/day[11]
HydrazineInhalation (intermediate)MouseLiver effects-0.2 ppm[12]
1,1-DimethylhydrazineInhalation (intermediate)Rat/MouseLiver effects-0.05 ppm[12]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the neurotoxicity of hydrazine-containing compounds.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Hydrazine-containing test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the hydrazine-containing compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Hydrazine-containing test compound

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 - 5x10^4 cells/well in 100 µL of complete medium.[14]

  • Compound Treatment: Add your hydrazine-containing test compounds and vehicle controls to the appropriate wells.

  • Incubation: Incubate the cells for the desired exposure period at 37°C.

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[7]

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS using a fluorescent probe like DCF-DA.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates

  • Complete cell culture medium

  • Hydrazine-containing test compound

  • DCF-DA (2',7'-dichlorofluorescin diacetate) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with your hydrazine-containing compound for the desired duration.

  • Washing: Remove the culture medium and gently wash the cells with PBS.[15]

  • Probe Loading: Add the DCF-DA solution (diluted in PBS or serum-free media) to the cells and incubate for 30-60 minutes at 37°C in the dark.[15]

  • Washing: Remove the DCF-DA solution and wash the cells again with PBS to remove any excess probe.[15]

  • Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

Signaling Pathways and Experimental Workflows

Hydrazine-Induced Neurotoxicity and Cellular Defense Mechanisms

Hydrazine_Neurotoxicity Hydrazine Hydrazine Derivatives PLP Pyridoxal-5-Phosphate (P5P / Vitamin B6) Hydrazine->PLP Inhibits/ Depletes ROS Reactive Oxygen Species (ROS) ↑ Hydrazine->ROS Metabolism Induces GAD Glutamic Acid Decarboxylase (GAD) PLP->GAD Cofactor for GABA GABA Synthesis ↓ GAD->GABA Neurotransmission Impaired Inhibitory Neurotransmission GABA->Neurotransmission Seizures Seizures Neurotransmission->Seizures OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellDamage Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes ↑ ARE->AntioxidantEnzymes Induces transcription AntioxidantEnzymes->OxidativeStress Mitigates Cytoprotection Cytoprotection AntioxidantEnzymes->Cytoprotection

Caption: Hydrazine neurotoxicity pathways and the Nrf2-mediated defense.

Experimental Workflow for Assessing Hydrazine Cytotoxicity

Cytotoxicity_Workflow Start Start: Prepare Cell Culture Treat Treat cells with Hydrazine Compound (various concentrations & times) Start->Treat Incubate Incubate (e.g., 24h, 48h) Treat->Incubate Assay_Choice Select Cytotoxicity Assay Incubate->Assay_Choice MTT MTT Assay: Measure Metabolic Activity Assay_Choice->MTT Viability LDH LDH Assay: Measure Membrane Integrity Assay_Choice->LDH Cytotoxicity ROS ROS Assay: Measure Oxidative Stress Assay_Choice->ROS Mechanism Read Read Absorbance/ Fluorescence (Plate Reader) MTT->Read LDH->Read ROS->Read Analyze Analyze Data: Calculate % Viability/ Cytotoxicity Read->Analyze End End: Interpret Results Analyze->End

Caption: Workflow for evaluating the cytotoxicity of hydrazine compounds.

Safer Alternatives for Bioconjugation

While hydrazone linkers are effective for certain applications, their potential for instability and the inherent reactivity of the hydrazine moiety have led to the development of alternative bioconjugation chemistries. The choice of linker is critical, especially in the development of therapeutics like antibody-drug conjugates (ADCs).

Table 3: Comparison of Common Bioconjugation Linkers

Linker Chemistry Target Functional Group Reaction pH Stability in Plasma Key Advantages Key Disadvantages
Hydrazone Aldehydes, Ketones4.5 - 7.0[12]Moderate; susceptible to hydrolysis[6]pH-sensitive release, useful for targeting acidic tumor microenvironments.[12]Potential for premature drug release; reactivity of hydrazine.[6]
Maleimide-Thiol Thiols (-SH)6.5 - 7.5[]Moderate; can undergo retro-Michael reaction leading to drug exchange.[5]High reactivity and specificity for thiols.[17]Potential for instability in plasma; can react with albumin.[5]
"Click" Chemistry (e.g., SPAAC) Azides, AlkynesPhysiologicalHighBioorthogonal (highly specific), fast reaction kinetics, high stability.[10]Requires introduction of azide or alkyne handles into biomolecules.
Valine-Citrulline (VC) (Enzymatic cleavage)PhysiologicalHighCleaved by lysosomal proteases (e.g., Cathepsin B), enabling intracellular drug release.[8]Efficacy depends on enzyme expression levels in target cells.
Silyl Ether (Acid-cleavable)PhysiologicalHigh (t1/2 > 7 days)More stable than hydrazone linkers in plasma.Requires careful synthesis of the linker.

By understanding the mechanisms of hydrazine neurotoxicity, utilizing appropriate experimental controls and protocols, and considering safer alternatives when possible, researchers can mitigate the risks and obtain more reliable and reproducible results in their biological applications of hydrazines.

References

Technical Support Center: Forced Degradation Studies of Hydrazine Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in forced degradation studies of hydrazine hydrochloride compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on hydrazine hydrochloride compounds?

Forced degradation, or stress testing, is a critical component of the drug development process. The primary goals are to:

  • Identify potential degradation products: This helps in understanding the intrinsic stability of the drug molecule.

  • Elucidate degradation pathways: Mapping how the molecule breaks down under various stress conditions provides insights into its chemical behavior.

  • Develop and validate stability-indicating analytical methods: These methods are crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradants, ensuring the quality, safety, and efficacy of the drug product throughout its shelf life.

  • Inform formulation and packaging development: Knowledge of a compound's sensitivities (e.g., to light or oxygen) guides the selection of appropriate excipients and packaging to protect the drug.

Q2: What are the typical stress conditions applied in forced degradation studies for hydrazine hydrochloride compounds?

According to ICH guidelines, the key stress conditions include:

  • Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Base Hydrolysis: Commonly employing 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Oxidation: Using reagents like 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposing the compound to high temperatures, often in a controlled oven.

  • Photolytic Degradation: Exposing the compound to UV and visible light.

Q3: Why are hydrazine hydrochloride compounds particularly susceptible to degradation?

The hydrazine moiety (-NHNH₂) is highly reactive, making these compounds prone to several degradation pathways:

  • Oxidation: The lone pair of electrons on the nitrogen atoms makes the hydrazine group susceptible to oxidation, which can lead to the formation of free radicals.

  • Hydrolysis: The C-N bond can be susceptible to cleavage under acidic or basic conditions.

  • Chelation with metal ions: The hydrazine group can form complexes with metal ions, which can catalyze degradation reactions.[1] This is a crucial consideration for both formulation and the analytical setup (e.g., HPLC system).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your forced degradation experiments and subsequent analysis.

Issue 1: Inconsistent or Poorly Resolved Peaks in HPLC Analysis

Q: My chromatogram shows peak tailing or fronting for the parent hydrazine hydrochloride compound. What could be the cause and how can I fix it?

A: Peak asymmetry is a common issue when analyzing basic compounds like hydrazine derivatives.

  • Cause 1: Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase HPLC columns has free silanol groups (Si-OH) that can be deprotonated and interact with the basic hydrazine compound, leading to peak tailing.

    • Solution: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5). This keeps the silanol groups protonated, minimizing unwanted ionic interactions. Using a high-purity, end-capped column can also significantly reduce the number of free silanols.[2][3][4]

  • Cause 2: Chelation with Metal Ions: Hydrazine compounds can chelate with trace metal impurities in the silica matrix of the column or from stainless-steel components of the HPLC system (e.g., frits). This can create an alternative retention mechanism, causing peak tailing.

    • Solution: Use a mobile phase containing a chelating agent, such as a low concentration of ethylenediaminetetraacetic acid (EDTA), to sequester metal ions. Alternatively, using a column with a PEEK (polyether ether ketone) lining can minimize contact with metal surfaces.

  • Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.

Issue 2: Appearance of Extraneous or "Ghost" Peaks in the Chromatogram

Q: I am observing unexpected peaks in my chromatograms, even in blank runs. What is the source of these ghost peaks?

A: Ghost peaks can arise from several sources and require a systematic approach to diagnose.

  • Cause 1: Carryover from Previous Injections: Highly retained degradation products or excipients from a previous run can elute in a subsequent injection.

    • Solution: Implement a robust column washing step after each run, using a strong solvent (like 100% acetonitrile or methanol) to flush the column.

  • Cause 2: Contamination of the Mobile Phase or System: Impurities in the solvents or microbial growth in the mobile phase reservoirs can lead to ghost peaks.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepare the mobile phase. Filter all mobile phases before use and do not let aqueous mobile phases sit for extended periods.

  • Cause 3: Injector or Sample Loop Contamination: Residue from previous samples can accumulate in the injector port or sample loop.

    • Solution: Develop a routine cleaning procedure for the injector and sample loop as part of your standard operating procedure.

Issue 3: Excessive or No Degradation Observed

Q: I am either seeing complete degradation of my compound or no degradation at all. How can I achieve the target degradation of 5-20%?

A: Finding the right stress conditions often requires a systematic approach.

  • Problem: Excessive Degradation

    • Solution: The stress conditions are likely too harsh. Reduce the severity by:

      • Lowering the concentration of the stressor (e.g., use 0.01 M HCl instead of 1 M HCl).

      • Decreasing the temperature.

      • Shortening the exposure time.

  • Problem: No or Insufficient Degradation

    • Solution: The stress conditions are too mild. Increase the severity by:

      • Increasing the concentration of the stressor.

      • Raising the temperature.

      • Extending the exposure time.

It is recommended to perform initial range-finding experiments with a matrix of conditions to efficiently identify the optimal stress level for each degradation pathway.

Data Presentation: Forced Degradation of a Hydrazine Hydrochloride Analog

The following table summarizes the degradation of dihydralazine, a close structural analog of hydralazine, under various stress conditions. This data is representative of what might be observed in a forced degradation study.

Stress ConditionReagent/ParameterTimeTemperature% DegradationMajor Degradants Identified
Acidic Hydrolysis 1 M HCl300 min70°C1.61%Minimal degradation
Basic Hydrolysis 1 M NaOH300 min70°C100%Phthalazinone, Phthalazine
Neutral Hydrolysis pH 7 Buffer300 min70°C38.54%Phthalazinone
Thermal (Solid) Dry Heat2 months70°C (80% RH)22.01%Not specified
Photolytic (Solution) UV/Vis Light6 ICH dosesAmbient16.71%(Phenylmethyl)hydrazine

Data adapted from a study on dihydralazine.[5]

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments.

Acid/Base Hydrolysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the hydrazine hydrochloride compound in a suitable solvent (e.g., water or methanol).

  • Stress Application:

    • Acid: Mix the sample solution with an equal volume of 1 M HCl.

    • Base: Mix the sample solution with an equal volume of 1 M NaOH.

    • Control: Mix the sample solution with an equal volume of purified water.

  • Incubation: Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization:

    • Neutralize the acidic samples with an equivalent amount of 1 M NaOH.

    • Neutralize the basic samples with an equivalent amount of 1 M HCl.

  • Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Oxidative Degradation Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Application: Add an appropriate volume of 3% H₂O₂ to the sample solution.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at various time points.

  • Analysis: Analyze the samples directly or after appropriate dilution by HPLC.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid base Base Hydrolysis (1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (70°C, Solid) prep->therm photo Photolytic (UV/Vis Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc

Caption: General workflow for forced degradation studies.

Potential Degradation Pathway

G cluster_products Degradation Products parent Hydralazine Hydrochloride phthalazine Phthalazine parent->phthalazine Hydrolysis (Acid/Base) diazonium Reactive Diazonium Intermediate parent->diazonium Oxidation (H2O2) phthalazinone Phthalazinone phthalazine->phthalazinone Further Oxidation diazonium->phthalazinone Reaction with H2O

Caption: Simplified potential degradation pathway for hydralazine.

References

neutralization of hydrochloride salt for in situ hydrazine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the neutralization of hydrochloride salts for the in situ formation of hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of neutralizing a hydrazine hydrochloride salt before a reaction?

Hydrazine is often stored and handled as a hydrochloride salt (e.g., hydrazine monohydrochloride or dihydrochloride) to improve its stability and reduce the hazards associated with the volatile and highly reactive free base.[1] For hydrazine to act as a nucleophile in subsequent reactions, such as the formation of hydrazones or triazoles, the free base must be liberated in situ.[2][3] This is achieved by neutralizing the acidic hydrochloride salt with a suitable base.

Q2: Which bases are commonly used for the neutralization of hydrazine hydrochloride?

Several bases can be used to neutralize hydrazine hydrochloride salts. The choice often depends on the specific reaction conditions, the solvent, and the compatibility with other reagents. Commonly used bases include:

  • Sodium Acetate (NaOAc) : A frequently recommended mild base.[3]

  • Sodium Bicarbonate (NaHCO₃) : Another common and mild inorganic base.[3]

  • Triethylamine (Et₃N or TEA) : An organic base that is soluble in many organic solvents.[3]

Q3: How much base is required for the neutralization?

The stoichiometry depends on the form of the hydrazine salt. For hydrazine dihydrochloride (N₂H₆Cl₂), two equivalents of a base are required for complete neutralization.[3] For hydrazine monohydrochloride (N₂H₅Cl), one equivalent is needed. It is common practice to use a slight excess of the base to ensure the reaction goes to completion.

Q4: What are the critical safety precautions when working with hydrazine?

Hydrazine and its derivatives are hazardous. Even though the hydrochloride salt is safer than the free base, proper safety measures are essential.[1][4]

  • Toxicity and Carcinogenicity : Hydrazine is toxic and a suspected carcinogen.[1][5] Avoid inhalation, ingestion, and skin contact.[4]

  • Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3]

  • Explosive Potential : Hydrazine is a powerful explosive.[3] Although less of a risk when generated in situ in solution, care should be taken to avoid isolating pure hydrazine.

  • Waste Disposal : Hydrazine waste must be neutralized before disposal. This can be done using an oxidizing agent like a dilute solution of calcium hypochlorite or hydrogen peroxide.[1][6]

Troubleshooting Guide

Problem: The subsequent reaction shows low or no yield.

  • Possible Cause 1: Incomplete Neutralization. The hydrazine salt may not have been fully neutralized, leaving an insufficient concentration of the free hydrazine nucleophile.

    • Solution: Ensure the correct stoichiometry of the base is used (2 equivalents for dihydrochloride, 1 for monohydrochloride).[3] Consider adding the base in small portions to drive the equilibrium.[3] If using a weak base, allow sufficient time for the neutralization to complete before adding other reagents.

  • Possible Cause 2: Base Incompatibility. The chosen base or the salt byproduct might be interfering with the main reaction or catalyst.

    • Solution: Review the literature for your specific reaction type. If using an organic base like triethylamine, the resulting triethylammonium chloride salt is soluble in organic solvents. If using an inorganic base like sodium acetate, the resulting sodium chloride may precipitate, which can sometimes be beneficial.

  • Possible Cause 3: Hydrazine Decomposition. The free hydrazine, once formed, can be unstable under certain conditions (e.g., presence of air, catalytic metals like copper).[6][7]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously clean to avoid metal contaminants. Add the electrophile shortly after the in situ hydrazine formation is expected to be complete.

Problem: Unexpected side products are observed.

  • Possible Cause 1: Reaction with the Neutralizing Agent. The base itself (especially an amine base like triethylamine) could potentially compete with hydrazine as a nucleophile.

    • Solution: Switch to a non-nucleophilic base, such as sodium bicarbonate or sodium acetate.[3]

  • Possible Cause 2: Side Reactions of Hydrazine. Free hydrazine can participate in side reactions, particularly if the electrophile is not added promptly.[7]

    • Solution: Optimize the timing of reagent addition. Ensure the electrophilic partner is present as soon as a sufficient concentration of free hydrazine is generated.

Data Presentation

Table 1: Comparison of Common Bases for Hydrazine Hydrochloride Neutralization

BaseFormulaTypeStoichiometry (for Dihydrochloride)Key Considerations
Sodium AcetateCH₃COONaWeak Inorganic2 equivalentsGood option, often used solid and anhydrous.[3]
Sodium BicarbonateNaHCO₃Weak Inorganic2 equivalentsMild and inexpensive; may produce CO₂ gas.[3]
Triethylamine(C₂H₅)₃NOrganic Amine2 equivalentsSoluble in organic solvents; resulting salt is also soluble.[3]

Experimental Protocols

Protocol 1: General Procedure for In Situ Hydrazine Formation for Hydrazone Synthesis

This protocol describes a general method for neutralizing hydrazine dihydrochloride with sodium acetate for a subsequent reaction with an aldehyde to form a hydrazone.

Materials:

  • Hydrazine dihydrochloride (N₂H₆Cl₂)

  • Anhydrous Sodium Acetate (NaOAc)

  • Aldehyde

  • Ethanol (or other suitable solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq) and the chosen solvent (e.g., ethanol).

  • Add hydrazine dihydrochloride (1.0 - 1.2 eq) to the solution and stir to dissolve or suspend.

  • In small portions, add anhydrous sodium acetate (2.0 - 2.4 eq) to the stirring mixture at room temperature.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique. The reaction is often complete within a few hours at room temperature but may require gentle heating depending on the reactivity of the aldehyde.

  • Upon completion, the workup procedure will vary. Typically, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Safety Note: Always perform this reaction in a well-ventilated fume hood and wear appropriate PPE.[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome start_hydrazine Hydrazine Dihydrochloride neutralization 1. Neutralization (Base Addition) start_hydrazine->neutralization start_base Base (e.g., NaOAc) start_base->neutralization start_electrophile Electrophile (e.g., Aldehyde) reaction 3. Nucleophilic Attack start_electrophile->reaction formation 2. In Situ Hydrazine Formation neutralization->formation formation->reaction product Final Product (e.g., Hydrazone) reaction->product byproduct Byproducts (e.g., NaCl, H₂O) reaction->byproduct

Caption: Workflow for in situ hydrazine formation and subsequent reaction.

troubleshooting_guide start Low Product Yield? cause1 Incomplete Neutralization? start->cause1 Yes cause2 Hydrazine Decomposition? start->cause2 No solution1 Check base stoichiometry (2 eq). Allow more time for neutralization. cause1->solution1 Yes cause1->cause2 No end_node Yield Improved solution1->end_node solution2 Use inert atmosphere. Ensure glassware is clean. cause2->solution2 Yes cause3 Base Incompatibility? cause2->cause3 No solution2->end_node solution3 Switch to a different base (e.g., NaHCO₃ instead of TEA). cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting logic for low yield in hydrazine-based reactions.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Propylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of propylhydrazine hydrochloride. Ensuring the purity, potency, and consistency of this compound is critical in research and pharmaceutical development. This document outlines common analytical techniques, presents their performance characteristics based on established validation parameters, and provides detailed experimental protocols.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process, outlining key validation parameters including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.

Due to the limited availability of public, directly comparable validation data specifically for this compound, this guide presents data for hydrazine and its short-chain alkyl derivatives as representative examples of expected performance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent analytical techniques for the analysis of hydrazine compounds.[1] These methods are effective in separating the target compound from potential impurities.

Comparison of Analytical Methods

The following tables summarize typical performance data for validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) methods. These techniques often require a derivatization step to improve the chromatographic properties and detectability of small, polar hydrazine compounds.

Table 1: Comparison of HPLC Method Validation Parameters for Hydrazine Analysis

Validation ParameterHPLC-UV (with Salicylaldehyde Derivatization)[2][3]HPLC-MS/MS (with p-Anisaldehyde Derivatization)[4]
Linearity Range 3.1 ppm - 9.4 ppm0.0493 ng/mL - 12.3 ng/mL
Correlation Coefficient (R²) 0.9980.9985
Accuracy (% Recovery) 98.21% - 100.18%86% - 114% (%RE ≤ 14%)
Precision (% RSD) Intra-day: 2.49%Inter-day: ≤ 15%
Limit of Detection (LOD) 1.03 ppmNot explicitly stated, but LLOQ is 0.0493 ng/mL
Limit of Quantitation (LOQ) 3.1 ppm0.0493 ng/mL

Table 2: GC Method Validation Parameters for Hydrazine Analysis

Validation ParameterGC-FID (with Acetone Derivatization)[5]
Linearity Range 0.000842 mg/mL - 0.842 mg/mL
Correlation Coefficient (R²) 0.9999
Accuracy (% Recovery) Data not provided
Precision (% RSD) Data not provided
Limit of Detection (LOD) Data not provided
Limit of Quantitation (LOQ) Data not provided

Experimental Protocols

Detailed methodologies are essential for replicating analytical results. Below are representative experimental protocols for RP-HPLC and GC methods suitable for the analysis of this compound, based on methods validated for similar hydrazine compounds.

RP-HPLC-UV Method with Salicylaldehyde Derivatization[2][3]

This method is designed for the quantification of hydrazine, and a similar approach can be adapted for this compound.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 mm × 4.6 mm), 5 µm

    • Mobile Phase: Buffer:Methanol (25:75 v/v). The buffer consists of 10 g of ammonium dihydrogen phosphate in 1000 mL of water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 360 nm

    • Injection Volume: Not specified

  • Standard and Sample Preparation:

    • Standard Preparation: A stock solution of hydrazine hydrate is prepared in water. This is further diluted, and a derivatizing agent, salicylaldehyde, is added. The mixture is allowed to react to form the hydrazone derivative.

    • Sample Preparation: An accurately weighed amount of the test sample is dissolved in a diluent, followed by the addition of salicylaldehyde. The solution is mixed and allowed to react before injection.

  • Validation Procedure:

    • Linearity: A series of at least six concentrations of the derivatized hydrazine standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration.

    • Accuracy: Recovery studies are performed by spiking a known amount of hydrazine into a sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).

    • Precision:

      • Repeatability (Intra-assay precision): At least six replicate injections of the standard solution at 100% of the test concentration are analyzed.

      • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day or with a different analyst or instrument.

GC-FID Method with Acetone Derivatization[5]

This method is suitable for the analysis of residual hydrazine and can be adapted for propylhydrazine.

  • Chromatographic Conditions:

    • Column: 20-m length x 0.18-mm i.d., 1µm film thickness, 6% cyanopropylphenyl-94% dimethylpolysiloxane (DB-624)

    • Injector Temperature: 200 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Initial temperature of 95°C

    • Carrier Gas: Helium

    • Column Flow: 1.3 mL/min

  • Standard and Sample Preparation:

    • Derivatizing Agent/Diluent: Acetone

    • Standard Preparation: A stock solution of hydrazine is prepared in acetone. The acetone acts as both the solvent and the derivatizing agent, forming acetone azine.

    • Sample Preparation: The sample is dissolved in acetone to a known concentration.

  • Validation Procedure:

    • Linearity: A series of hydrazine standards in acetone are prepared across a range of concentrations and injected to establish a calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, as guided by ICH Q2(R1) principles.

G Analytical Method Validation Workflow for this compound start Method Development specificity Specificity start->specificity Initial Assessment robustness Robustness start->robustness linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq Based on Linearity Data validation_report Validation Report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report Final Check end Validated Method validation_report->end

Caption: Workflow for Analytical Method Validation.

References

Propylhydrazine and its Derivatives: A Comparative Guide to Enzyme Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, hydrazine derivatives represent a versatile class of compounds with significant potential as enzyme inhibitors. This guide provides a comparative analysis of the efficacy of propylhydrazine and other hydrazine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their exploration of novel therapeutics.

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of various hydrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for propylhydrazine derivatives and other hydrazine compounds against different enzyme targets.

Hydrazine DerivativeTarget EnzymeIC50 ValueReference CompoundTarget Disease/Area
N'-propyl-4-phenylbenzohydrazide Histone Deacetylase 3 (HDAC3)12 nM-Oncology
PhenylhydrazineLysyl Oxidase (LOX)6 µM-Cancer Metastasis
Heptanohydrazide (Hydrazide 3)Lysyl Oxidase (LOX)~20-30 µM-Cancer Metastasis
Heptylhydrazine (Alkyl hydrazine 4)Lysyl Oxidase (LOX)~40-50 µM-Cancer Metastasis
Heptanoylsemicarbazide (Semicarbazide 5)Lysyl Oxidase (LOX)~100 µM-Cancer Metastasis
Compound 2a (phenylhydrazone derivative)Monoamine Oxidase A (hMAO-A)0.342 µMMoclobemide (IC50 = 6.061 µM)Depression
Compound 2b (phenylhydrazone derivative)Monoamine Oxidase A (hMAO-A)0.028 µMMoclobemide (IC50 = 6.061 µM)Depression

Data sourced from multiple studies, please refer to the original publications for detailed information.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, a detailed understanding of the experimental methodologies is crucial. Below is a representative protocol for an enzyme inhibition assay used to determine the IC50 values of hydrazine derivatives against lysyl oxidase (LOX).

Lysyl Oxidase (LOX) Inhibition Assay

Objective: To determine the concentration of a hydrazine derivative required to inhibit 50% of LOX enzymatic activity.

Materials:

  • Recombinant human LOX

  • Hydrazine derivative inhibitors (e.g., phenylhydrazine, alkyl hydrazines, hydrazides)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (cadaverine) as the substrate

  • Sodium borate buffer (pH 8.2)

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the hydrazine inhibitor in DMSO.

    • Prepare working solutions of the inhibitor by serial dilution in sodium borate buffer.

    • Prepare a reaction mixture containing Amplex Red, HRP, and the substrate (cadaverine) in sodium borate buffer.

  • Enzyme Inhibition:

    • In a 96-well plate, add a solution of recombinant human LOX to each well.

    • Add the various concentrations of the hydrazine inhibitor to the wells.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the reaction mixture (containing Amplex Red, HRP, and substrate) to each well.

    • The enzymatic reaction, where LOX oxidizes the substrate, produces hydrogen peroxide (H₂O₂).

    • HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin.

    • Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence data.

    • Plot the percentage of LOX inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical enzyme inhibition workflow and a relevant signaling pathway.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Inhibitor Stock Inhibitor->Incubation Substrate Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Measure Signal Reaction->Detection Rate_Calc Calculate Reaction Rates Detection->Rate_Calc Dose_Response Plot Dose-Response Curve Rate_Calc->Dose_Response IC50_Calc Determine IC50 Dose_Response->IC50_Calc

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

LOX_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell LOX Lysyl Oxidase (LOX) Collagen_Elastin Collagen & Elastin LOX->Collagen_Elastin oxidizes Crosslinking ECM Crosslinking & Stiffening Collagen_Elastin->Crosslinking Integrin Integrin Signaling Crosslinking->Integrin activates FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Migration Cell Migration & Invasion FAK->Migration Hydrazine_Inhibitor Hydrazine Derivative (e.g., Propylhydrazine) Hydrazine_Inhibitor->LOX inhibits

Caption: Inhibition of the LOX signaling pathway by hydrazine derivatives in cancer metastasis.

Cross-Reactivity of Alkyl Hydrazines in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of alkyl hydrazines in various enzymatic assays. By presenting quantitative data, detailed experimental protocols, and clear visual representations of experimental workflows, this document aims to be an essential resource for researchers investigating enzyme inhibition and drug development.

Introduction

Alkyl hydrazines are a class of organic compounds characterized by an alkyl group attached to a hydrazine moiety. They are known to be potent enzyme inhibitors, most notably of monoamine oxidases (MAOs).[1][] However, their reactivity raises questions about their specificity and potential for cross-reactivity with other enzymes. Understanding this cross-reactivity is crucial for drug development to minimize off-target effects and for basic research to ensure the specificity of experimental results. This guide compares the inhibitory activity of common alkyl hydrazines against three distinct enzyme classes: Monoamine Oxidases (MAOs), Lysyl Oxidases (LOXs), and Aldehyde Dehydrogenases (ALDHs), and contrasts their performance with non-hydrazine inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various alkyl hydrazines and non-hydrazine alternatives against MAO-A, MAO-B, LOX, and ALDH. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; a lower IC50 indicates a more potent inhibitor.[3]

Table 1: Inhibition of Monoamine Oxidase (MAO) Isoforms

CompoundClassMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)
Alkyl Hydrazines
PhenelzineIrreversible0.047[4]0.015[4]0.32
IproniazidIrreversible37[5]42.5[5]1.15
Non-Hydrazine Alternatives
TranylcypromineIrreversible--Non-selective
PargylineIrreversible--MAO-B selective
MoclobemideReversible--MAO-A selective
CoptisineReversible1.8[6]>100[6]>55
4-HydroxyderricinReversible>100[5]3.43[5]<0.03

Table 2: Inhibition of Lysyl Oxidase (LOX)

CompoundClassLOX IC50 (µM)
Alkyl Hydrazines
PhenelzineIrreversible-
Non-Hydrazine Alternatives
β-Aminopropionitrile (BAPN)IrreversibleWidely used, but specific IC50 varies
PXS-6302Irreversible-
CCT365623 (Aminomethylenethiophene)ReversibleLow micromolar range[7]

Table 3: Inhibition of Aldehyde Dehydrogenase (ALDH) Isoforms

CompoundClassALDH1A1 IC50 (µM)ALDH2 IC50 (µM)
Alkyl Hydrazines
Procarbazine (active metabolite)Irreversible--
Non-Hydrazine Alternatives
DisulfiramIrreversibleSpecific inhibitor of ALDH1[8]-
DaidzinSelective-Potent and selective inhibitor[8]
CVT-10216Reversible1.3[8]0.029[8]
4-DiethylaminobenzaldehydeReversibleKi of 0.004[8]-

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

Monoamine Oxidase (MAO) Activity Assay (Amplex® Red Method)

This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity.[9][10]

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • MAO-A or MAO-B enzyme

  • Substrate (e.g., p-tyramine for both, benzylamine for MAO-B)

  • Inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • 1X Reaction Buffer

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader (Ex/Em = 530-570/590-600 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of Amplex® Red reagent, HRP, and substrate in 1X Reaction Buffer.[9]

  • Sample Preparation:

    • Add diluted MAO enzyme to the wells of the microplate.

    • For inhibitor studies, pre-incubate the enzyme with various concentrations of the test compound.

  • Initiate Reaction:

    • Add the Amplex® Red working solution to each well to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.[9]

  • Data Analysis:

    • Calculate the rate of reaction from the fluorescence signal over time.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Lysyl Oxidase (LOX) Activity Assay (Fluorometric)

This assay is based on the detection of H₂O₂ produced from the oxidation of a proprietary LOX substrate.[11][12][13]

Materials:

  • LOX Assay Buffer

  • LOX Substrate

  • LOX Developer

  • LOX Probe

  • LOX enzyme (or cell/tissue extracts)

  • 96-well microplate (black)

  • Fluorescence microplate reader (Ex/Em = 535/587 nm or 540/590 nm)

Procedure:

  • Reagent Preparation:

    • Warm LOX Assay Buffer to 37°C.[11]

    • Prepare a Reaction Mix containing LOX Substrate, LOX Developer, and LOX Probe in LOX Assay Buffer.[11]

  • Sample Preparation:

    • Add the LOX enzyme or sample to the wells of the microplate.

    • For inhibitor studies, pre-incubate the enzyme with the test compound.

  • Initiate Reaction:

    • Add the Reaction Mix to each well.

  • Measurement:

    • Incubate at 37°C for 10-40 minutes, protected from light.[1]

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Determine LOX activity from the fluorescence readings and calculate IC50 values for inhibitors.

Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric/Fluorometric)

ALDH activity can be measured by monitoring the production of NADH, either through its absorbance at 340 nm or by coupling it to a colorimetric or fluorometric probe.[14][15][16]

Materials:

  • ALDH Assay Buffer

  • ALDH enzyme (or cell/tissue lysates)

  • Substrate (e.g., acetaldehyde, hexanal)[14][16]

  • NAD⁺

  • Colorimetric probe (e.g., WST) or direct fluorescence measurement of NADH (Ex/Em = 340/460 nm)[14][15]

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Sample and Reagent Preparation:

    • Prepare cell or tissue lysates in ice-cold ALDH Assay Buffer.[16]

    • Prepare a working reagent mix containing the assay buffer, substrate, NAD⁺, and the probe (if applicable).[15]

  • Initiate Reaction:

    • Add the working reagent mix to the wells containing the sample.

  • Measurement:

    • Immediately start recording the absorbance at 440-450 nm (for colorimetric assays) or fluorescence at Ex/Em = 340/460 nm (for fluorometric assays) over time.[14][15]

  • Data Analysis:

    • Calculate the rate of NADH production from the change in absorbance or fluorescence.

    • Determine IC50 values for inhibitors by measuring the reaction rate at different inhibitor concentrations.

Visualizations

The following diagrams illustrate the experimental workflow for a typical enzymatic inhibition assay and the concept of cross-reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Enzyme Solution PreIncubation Pre-incubation (Enzyme + Inhibitor) Enzyme->PreIncubation Inhibitor Test Compound (Alkyl Hydrazine or Alternative) Inhibitor->PreIncubation Buffer Assay Buffer Buffer->PreIncubation Substrate Substrate Addition PreIncubation->Substrate Start Reaction Incubation Incubation (e.g., 37°C) Substrate->Incubation Detection Signal Detection (Fluorometric/Colorimetric) Incubation->Detection DataAnalysis Data Analysis (IC50 Calculation) Detection->DataAnalysis

Figure 1: Generalized workflow for an in vitro enzymatic inhibition assay.

Cross_Reactivity cluster_inhibitors Inhibitors cluster_enzymes Enzyme Targets AlkylHydrazine Alkyl Hydrazine (e.g., Phenelzine) MAO MAO AlkylHydrazine->MAO Primary Target LOX LOX AlkylHydrazine->LOX Potential Cross-Reactivity ALDH ALDH AlkylHydrazine->ALDH Potential Cross-Reactivity Other Other Enzymes AlkylHydrazine->Other Unknown NonHydrazine Non-Hydrazine Alternative NonHydrazine->MAO Specific Target

Figure 2: Conceptual diagram of alkyl hydrazine cross-reactivity with multiple enzyme targets.

Conclusion

The data presented in this guide indicate that alkyl hydrazines, while potent inhibitors of their primary targets like MAOs, have the potential for cross-reactivity with other enzyme systems. This is an important consideration in both therapeutic and research contexts. The provided experimental protocols offer a starting point for researchers to conduct their own cross-reactivity studies. Further investigation into the inhibitory profiles of a wider range of alkyl hydrazines against a broader panel of enzymes is warranted to fully characterize their selectivity and to guide the development of more specific enzyme inhibitors.

References

literature review of propylhydrazine hydrochloride applications in oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylhydrazine hydrochloride, known in clinical practice as procarbazine, is a methylhydrazine derivative with a long history in oncology. As a DNA alkylating agent, it has been a component of various chemotherapy regimens for cancers such as Hodgkin's lymphoma and malignant gliomas. This guide provides a comprehensive literature review of its applications, objectively comparing its performance with alternative treatments, supported by experimental data.

Comparative Efficacy and Safety

Procarbazine is rarely used as a monotherapy and is most effective as part of combination chemotherapy. Its performance is best evaluated in the context of these regimens.

Hodgkin's Lymphoma: BEACOPP vs. ABVD

Procarbazine is a key component of the BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisone) regimen, often compared to the ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) regimen for advanced-stage Hodgkin's lymphoma.

Table 1: Comparison of BEACOPP and ABVD Regimens in Advanced Hodgkin's Lymphoma

Outcome MeasureBEACOPPABVDReference(s)
Efficacy
7-Year Overall Survival (OS)87.7%84.3%[1][2]
7-Year Progression-Free Survival (PFS)81.1%71.1%[1][2]
Toxicity
Grade 4 Leukopenia90%19%[3]
Grade 4 Thrombocytopenia47%2%[3]
Grade 4 Infection8%1%[3]
Secondary Myelodysplasia/Acute Myeloid Leukemia (MDS/AML)13 cases (out of 554 patients)0 cases (out of 624 patients)[1]
Malignant Gliomas: PCV vs. Temozolomide

In the treatment of high-grade gliomas, procarbazine is a component of the PCV (procarbazine, lomustine, and vincristine) regimen. This has been compared to temozolomide (TMZ), another alkylating agent.

Table 2: Comparison of PCV and Temozolomide in Recurrent High-Grade Glioma

Outcome MeasurePCV (Procarbazine, Lomustine, Vincristine)Temozolomide (TMZ)Reference(s)
Efficacy
Median Overall Survival (OS)No clear survival benefit over TMZNo clear survival benefit over PCV[4][5]
12-Week Progression-Free Survival (PFS)Not directly compared in this study63.6% (5-day schedule)[4][5]
Toxicity
Grade 3/4 Anemia45.5%Data for TMZ not specified in this study[6][7]
Grade 3/4 Thrombocytopenia70.4%Data for TMZ not specified in this study[6][7]

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound and its alternatives are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or the alternative drug for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[8][9][10][11][12]

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the desired concentrations of this compound or the alternative drug.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

  • Quantification: Determine the percentage of TUNEL-positive cells by counting the number of green-fluorescent nuclei relative to the total number of DAPI-stained nuclei.[13]

Long-Term Cell Survival: Clonogenic Assay

The clonogenic assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Protocol:

  • Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) into 6-well plates.

  • Drug Treatment: Allow the cells to attach for 24 hours, then treat with different concentrations of this compound or the alternative drug for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.[14][15][16]

DNA Damage Response: Western Blot

Western blotting can be used to detect changes in the expression and phosphorylation of proteins involved in the DNA damage response pathway.

Protocol:

  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against DNA damage response proteins (e.g., γH2AX, p53, ATM).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[17]

Signaling Pathways and Mechanisms of Action

This compound and its alternatives are DNA alkylating agents that induce cytotoxicity by damaging the DNA of cancer cells.

This compound (Procarbazine) Mechanism of Action

Procarbazine is a prodrug that requires metabolic activation in the liver by cytochrome P450 and monoamine oxidase to its active metabolites. These metabolites act as alkylating agents, methylating DNA, which leads to DNA damage.[18][19][20][21] This damage, if not repaired, can inhibit DNA, RNA, and protein synthesis, ultimately leading to apoptosis.[21]

procarbazine_pathway Procarbazine Procarbazine Metabolic_Activation Metabolic Activation (CYP450, MAO) Procarbazine->Metabolic_Activation Active_Metabolites Active Metabolites Metabolic_Activation->Active_Metabolites DNA DNA Active_Metabolites->DNA interacts with DNA_Methylation DNA Methylation DNA->DNA_Methylation undergoes DNA_Damage DNA Damage DNA_Methylation->DNA_Damage Inhibition_Synthesis Inhibition of DNA, RNA & Protein Synthesis DNA_Damage->Inhibition_Synthesis Apoptosis Apoptosis Inhibition_Synthesis->Apoptosis

Caption: Metabolic activation and mechanism of action of Procarbazine.

Temozolomide (TMZ) Mechanism of Action

Temozolomide is another oral alkylating agent that spontaneously converts to its active metabolite, MTIC, at physiological pH. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine. The O6-methylguanine adduct is particularly cytotoxic and, if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks and apoptosis.

temozolomide_pathway Temozolomide Temozolomide Spontaneous_Conversion Spontaneous Conversion (Physiological pH) Temozolomide->Spontaneous_Conversion MTIC MTIC (Active Metabolite) Spontaneous_Conversion->MTIC DNA DNA MTIC->DNA methylates O6_Methylguanine O6-Methylguanine DNA->O6_Methylguanine DNA_DSB DNA Double-Strand Breaks O6_Methylguanine->DNA_DSB if not repaired MGMT MGMT (DNA Repair) MGMT->O6_Methylguanine repairs Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Mechanism of action of Temozolomide and the role of MGMT.

Dacarbazine Mechanism of Action

Dacarbazine is an alkylating agent that requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolite, MTIC, the same active compound as temozolomide. MTIC then methylates DNA, leading to DNA damage and apoptosis.

dacarbazine_pathway Dacarbazine Dacarbazine Liver_Metabolism Liver Metabolism (CYP450) Dacarbazine->Liver_Metabolism MTIC MTIC (Active Metabolite) Liver_Metabolism->MTIC DNA DNA MTIC->DNA methylates DNA_Methylation DNA Methylation DNA->DNA_Methylation DNA_Damage DNA Damage DNA_Methylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Bioactivation and mechanism of action of Dacarbazine.

Experimental Workflow

A typical workflow for the in vitro comparison of this compound with an alternative anticancer agent is depicted below.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Cancer_Cell_Lines Select Cancer Cell Lines MTT_Assay MTT Assay (Cytotoxicity) Cancer_Cell_Lines->MTT_Assay TUNEL_Assay TUNEL Assay (Apoptosis) Cancer_Cell_Lines->TUNEL_Assay Clonogenic_Assay Clonogenic Assay (Long-term Survival) Cancer_Cell_Lines->Clonogenic_Assay Western_Blot Western Blot (DNA Damage Response) Cancer_Cell_Lines->Western_Blot Drug_Preparation Prepare Drug Solutions (Procarbazine & Alternative) Drug_Preparation->MTT_Assay Drug_Preparation->TUNEL_Assay Drug_Preparation->Clonogenic_Assay Drug_Preparation->Western_Blot IC50_Comparison Compare IC50 Values MTT_Assay->IC50_Comparison Apoptosis_Quantification Quantify Apoptosis Rates TUNEL_Assay->Apoptosis_Quantification Survival_Fraction Analyze Survival Fractions Clonogenic_Assay->Survival_Fraction Protein_Expression Compare Protein Expression Western_Blot->Protein_Expression Conclusion Draw Conclusions IC50_Comparison->Conclusion Apoptosis_Quantification->Conclusion Survival_Fraction->Conclusion Protein_Expression->Conclusion

Caption: A generalized workflow for in vitro comparison of anticancer agents.

References

Performance Comparison of Hydrazine Derivatives in Fischer Indole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Fischer indole synthesis, a cornerstone in the synthesis of the indole nucleus, is a versatile and widely used method in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of the starting hydrazine derivative significantly impacts the reaction's efficiency, yield, and overall success. This guide provides a comparative analysis of the performance of various hydrazine derivatives in the Fischer indole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagents for their synthetic endeavors.

Influence of Substituents on Hydrazine Derivatives

The electronic nature of substituents on the phenylhydrazine ring plays a crucial role in the outcome of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) on the aromatic ring of the hydrazine accelerate the reaction and often lead to higher yields.[1][2] Conversely, electron-withdrawing groups (EWGs) tend to hinder the reaction, requiring more forcing conditions and often resulting in lower yields.[2]

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) groups increase the electron density on the nitrogen atom, facilitating the key[3][3]-sigmatropic rearrangement step of the mechanism. This enhancement allows for milder reaction conditions and can improve the overall yield of the indole product.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halides (e.g., -Cl, -Br) decrease the nucleophilicity of the nitrogen atom, making the initial hydrazone formation and subsequent cyclization more challenging. Reactions with these derivatives often necessitate higher temperatures, stronger acids, and longer reaction times, and in some cases, the reaction may fail to proceed altogether.[4]

Quantitative Performance Comparison

The following table summarizes the performance of various hydrazine derivatives in the Fischer indole synthesis under different reaction conditions, as reported in the literature. It is important to note that a direct comparison of yields can be challenging due to the varied reaction conditions employed in different studies.

Hydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineAcetophenoneZnCl₂1700.0872-80[5]
PhenylhydrazineCyclohexanoneAcetic AcidReflux0.550[6]
4-Methylphenylhydrazine (p-tolylhydrazine)Isopropyl methyl ketoneAcetic AcidRoom Temp.-High[7][8]
2-Methylphenylhydrazine (o-tolylhydrazine)2-MethylcyclohexanoneAcetic AcidRoom Temp.-High[7][8]
4-MethoxyphenylhydrazineKetone 80Acetic Acid--60[9]
4-NitrophenylhydrazineIsopropyl methyl ketoneAcetic AcidReflux1.510[7]
4-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid/HCl-430[7]
2-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic AcidReflux2451[8]
1-Benzyl-1-phenylhydrazineKetone (+)-86Pyridine-HCl110--[6]

Experimental Protocols

Detailed methodologies for the Fischer indole synthesis using representative hydrazine derivatives are provided below.

Protocol 1: Synthesis of 2-Phenylindole using Phenylhydrazine

This protocol is adapted from a literature procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[5][10]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Anhydrous Zinc Chloride (powdered)

  • Ethanol (95%)

  • Norit (activated carbon)

Procedure:

  • Preparation of Acetophenone Phenylhydrazone: In a flask, warm a mixture of 40 g (0.33 mol) of acetophenone and 36 g (0.33 mol) of phenylhydrazine on a steam cone for 1 hour. Dissolve the hot mixture in 80 ml of 95% ethanol. Induce crystallization by agitation and then cool the mixture in an ice bath. Collect the product by filtration and wash with 25 ml of ethanol. A second crop can be obtained by concentrating the filtrate. The total yield of acetophenone phenylhydrazone is typically 87-91%.[5]

  • Fischer Indole Synthesis: In a tall 1-liter beaker, intimately mix 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride.[5]

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid after 3-4 minutes, and white fumes will evolve.

  • Remove the beaker from the oil bath and continue stirring for 5 minutes.

  • Work-up: Before the mixture solidifies, add 500 ml of water and 100 ml of concentrated hydrochloric acid. Break up the solid mass and heat the mixture to boiling.

  • Filter the hot solution through a Büchner funnel. Wash the solid residue with 200 ml of hot water.

  • Cool the filtrate to room temperature and collect the crude 2-phenylindole by filtration.

  • Purification: Dissolve the crude product in 500 ml of hot 95% ethanol. Decolorize the solution with Norit and filter hot. Wash the Norit with 75 ml of hot ethanol.

  • Cool the combined filtrates to room temperature to crystallize the 2-phenylindole. Collect the pure product by filtration and wash with cold ethanol. A second crop can be obtained from the filtrate. The total yield of 2-phenylindole is typically 72-80%.[5]

Protocol 2: Synthesis of a 3H-Indole Derivative using a Tolylhydrazine

This protocol is a general procedure based on the synthesis of methyl indolenines from tolylhydrazine hydrochlorides.[7][8]

Materials:

  • o- or m-Tolylhydrazine hydrochloride

  • Isopropyl methyl ketone or 2-Methylcyclohexanone

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, combine the tolylhydrazine hydrochloride (1 equivalent) and the ketone (1 equivalent).

  • Add glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated by a standard aqueous work-up followed by purification, typically by column chromatography or recrystallization. High yields are generally observed for these reactions.[7][8]

Protocol 3: Synthesis of a Nitroindolenine using a Nitrophenylhydrazine

This protocol describes the synthesis of a nitro-substituted indolenine, highlighting the more forcing conditions required for hydrazines with electron-withdrawing groups.[8]

Materials:

  • o- or p-Nitrophenylhydrazine

  • 2-Methylcyclohexanone

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the nitrophenylhydrazine (1 equivalent), 2-methylcyclohexanone (1 equivalent), and glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain it for an extended period (e.g., 24 hours).[8] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acetic acid with a suitable base (e.g., 1 M NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired nitroindolenine. The yields for these reactions are often moderate.[8]

Visualizing the Fischer Indole Synthesis

The following diagrams illustrate the key mechanistic steps of the Fischer indole synthesis and a typical experimental workflow.

Fischer_Indole_Synthesis_Mechanism start Arylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone Acid Catalyst tautomerization Tautomerization to Enehydrazine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement Rate-determining step (Influenced by substituents) cyclization Cyclization & Aromatization rearrangement->cyclization -NH3 indole Indole Product cyclization->indole

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental_Workflow reactants 1. Combine Hydrazine Derivative and Carbonyl Compound catalyst 2. Add Acid Catalyst and Solvent reactants->catalyst reaction 3. Heat Reaction Mixture (Monitor by TLC) catalyst->reaction workup 4. Aqueous Work-up (Neutralization & Extraction) reaction->workup purification 5. Purification (Column Chromatography/Recrystallization) workup->purification product 6. Characterization of Indole Product purification->product

Caption: General Experimental Workflow.

References

Comparative Guide to RP-HPLC Methods for Simultaneous Estimation of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of hydrazine and its derivatives is crucial due to their potential genotoxicity and use in various pharmaceutical processes. This guide provides an objective comparison of several validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, supported by experimental data, to assist in selecting the most suitable analytical approach.

Performance Comparison of Validated RP-HPLC Methods

The selection of an optimal RP-HPLC method for the simultaneous analysis of hydrazine derivatives is contingent on factors such as sensitivity, linearity, accuracy, and the specific derivatives of interest. The following tables summarize the performance characteristics of different methods, employing various derivatization agents to enhance chromatographic separation and detection.

Table 1: Comparison of Method Validation Parameters for Simultaneous Estimation of Hydrazine Derivatives

ParameterMethod 1: Benzaldehyde Derivatization[1]Method 2: p-Tolualdehyde Derivatization[2]Method 3: Salicylaldehyde Derivatization[3][4]
Analytes Hydrazine, Methylhydrazine, 1,1-DimethylhydrazineHydrazine, AcetylhydrazineHydrazine
Matrix WatersHuman PlasmaPantoprazole Sodium Sesquihydrate
Detector SpectrophotometricTandem Mass Spectrometry (MS/MS)UV
Linearity Range H: 1-500 µg/L, MH: 7-1000 µg/L, DMH: 5-1000 µg/LH: 0.005-50 ng/mL, AH: 0.05-500 ng/mL3.1 ppm to 9.4 ppm
Correlation Coefficient (R²) Not Specified> 0.9990.998
Limit of Detection (LOD) H: 0.3 µg/L, MH: 2.3 µg/L, DMH: 1.3 µg/LH: 0.002 ng/mL, AH: 0.03 ng/mL3.1 ppm
Limit of Quantification (LOQ) Not SpecifiedH: 0.005 ng/mL, AH: 0.05 ng/mLNot Specified
Accuracy (% Recovery) Not Specified95.38-108.12%Not Specified
Precision (% RSD) Not Specified1.24-14.89%< 5.0% for system suitability

H: Hydrazine, MH: Methylhydrazine, DMH: 1,1-Dimethylhydrazine, AH: Acetylhydrazine

Table 2: Comparison of Chromatographic Conditions

ParameterMethod 1: Benzaldehyde Derivatization[1]Method 2: p-Tolualdehyde Derivatization[2]Method 3: Salicylaldehyde Derivatization[3][4]Method 4: 5-Nitro-2-Furaldehyde Derivatization[5]
Column Not SpecifiedC18Inertsil ODS-3V (250 mm × 4.6 mm, 5µm)Not Specified
Mobile Phase Not SpecifiedGradient ElutionBuffer and Methanol (25:75 v/v)Gradient Elution
Flow Rate Not SpecifiedNot Specified1.0 mL/minNot Specified
Detection Wavelength 300, 282, and 298 nmMS/MS Detection360 nm454 nm

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

Method 1: Benzaldehyde Derivatization for Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine in Water[1]
  • Derivatization: The derivatization reaction is performed at room temperature for 5 minutes at a pH of 9.4. The reaction mixture contains 0.6 M ammonium, 87 mM sodium dodecyl sulfate, and 3.5 mM benzaldehyde.

  • Chromatographic Conditions: The resulting derivatives are separated using reversed-phase HPLC with spectrophotometric detection at 300 nm for hydrazine, 282 nm for methylhydrazine, and 298 nm for 1,1-dimethylhydrazine.

Method 2: p-Tolualdehyde Derivatization for Hydrazine and Acetylhydrazine in Human Plasma[2]
  • Derivatization: Derivatization is achieved by ultrasonic manipulation for 40 minutes using p-tolualdehyde.

  • Chromatographic Conditions: The separation of the derivatized products is performed on a C18 column with gradient elution. Detection is carried out using tandem mass spectrometry (MS/MS), monitoring the mass transition ion-pairs (m/z) of 237.1 >> 119.9 for the hydrazine derivative and 176.9 >> 117.8 for the acetylhydrazine derivative.

Method 3: Salicylaldehyde Derivatization for Hydrazine in Pantoprazole Sodium Sesquihydrate[3][4]
  • Derivatization: Hydrazine is quantified through derivatization with salicylaldehyde.

  • Chromatographic Conditions: The HPLC analysis is conducted on an Inertsil ODS-3V column (250 mm × 4.6 mm, 5µm). The mobile phase consists of a mixture of buffer (10 gm ammonium dihydrogen phosphate in 1000 mL water) and methanol in a 25:75 (v/v) ratio. The flow rate is maintained at 1.0 mL/min, and the elution is monitored at 360 nm.

Method 4: 5-Nitro-2-Furaldehyde Derivatization for Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine[5]
  • Derivatization: This method utilizes a pre-column derivatization with 5-nitro-2-furaldehyde.

  • Chromatographic Conditions: The separation is achieved through reversed-phase HPLC with multiwave spectrophotometric detection of the formed derivatives in the visible spectral region. This approach has been shown to achieve detection limits for analytes lower than 1 μg/L.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for RP-HPLC method validation.

MethodValidationWorkflow start Method Development specificity Specificity start->specificity Initial Validation linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method Final Approval

Caption: A typical workflow for the validation of an RP-HPLC method.

Conclusion

The choice of an appropriate RP-HPLC method for the simultaneous estimation of hydrazine derivatives depends on the specific analytical requirements, including the matrix, the target analytes, and the desired sensitivity. Derivatization with agents like benzaldehyde, p-tolualdehyde, and salicylaldehyde, coupled with suitable chromatographic conditions and detection techniques, allows for the development of robust and validated methods. The provided data and protocols offer a foundation for selecting and implementing a method tailored to specific research or quality control needs.

References

Specificity of Hydrazine-Derived Reactive Groups as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of hydrazine-derived reactive groups as enzyme inhibitors, focusing on their specificity, mechanism of action, and performance relative to other inhibitor classes. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these compounds in their work.

Introduction to Hydrazine-Derived Inhibitors

Hydrazine-containing compounds represent a versatile class of enzyme inhibitors with a long history in medicinal chemistry. Drugs such as the antidepressant iproniazid and the anti-tuberculosis agent isoniazid were among the first hydrazine derivatives to see clinical use.[1][2] The core of their activity lies in the hydrazine moiety (-NH-NH2) or its derivatives (e.g., hydrazides, hydrazones), which can act as a "warhead" to interact with enzyme active sites.[3][4]

These inhibitors can function through both reversible and irreversible mechanisms.[5][6] Irreversible inhibitors, particularly those forming covalent bonds, offer potential advantages like increased potency and prolonged duration of action.[7] However, this reactivity also poses challenges related to off-target effects and potential toxicity.[7][8] Therefore, understanding the specificity of different hydrazine-derived groups is critical for designing selective and safe therapeutic agents. A medicinal enzyme inhibitor is often evaluated by its specificity (its lack of binding to other proteins) and its potency (its dissociation constant, which indicates the concentration needed to inhibit the enzyme).[9]

This guide compares four major families of hydrazine-derived reactive groups:

  • Phenylhydrazines: Aryl hydrazines that are well-established irreversible inhibitors of quinone-containing enzymes.[10]

  • Alkyl hydrazines: Hydrazines attached to an alkyl chain.

  • Hydrazides: Acyl-substituted hydrazines.

  • Semicarbazides: Derivatives of hydrazine that contain a carboxamide group.

Mechanism of Action

The inhibitory potential of hydrazine derivatives stems from the electron-rich nature of the hydrazine group, which makes it both nucleophilic and reducing.[3] This allows for broad reactivity towards electron-deficient groups often found in enzyme active sites or as part of enzymatic cofactors.[3]

Irreversible Inhibition: Many hydrazine-based inhibitors function by forming a stable covalent bond with the enzyme, leading to irreversible inactivation.[5] This process typically follows a two-step mechanism:

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form an enzyme-inhibitor complex (EI). This initial binding is governed by the equilibrium constant, KI.

  • Covalent Modification: Following initial binding, a covalent bond is formed between the hydrazine-derived group and a residue in the active site or a cofactor. This is a time-dependent process with a first-order rate constant, kinact.[11][12]

For example, classic hydrazine monoamine oxidase inhibitors (MAOIs) like iproniazid and phenelzine cause irreversible inhibition by forming a covalent bond with the flavin coenzyme (FAD) at the enzyme's active site.[3][5] Similarly, phenylhydrazine has been shown to irreversibly modify the lysyl tyrosylquinone (LTQ) cofactor of lysyl oxidase (LOX).[10]

Reversible Inhibition: In contrast, some hydrazine derivatives act as reversible inhibitors. For instance, certain newly synthesized hydrazone derivatives have been identified as reversible, competitive inhibitors of MAO-A.[5] These inhibitors bind to the active site, competing with the natural substrate, but do not form a permanent covalent bond, allowing the enzyme-inhibitor complex to dissociate.[5] Hydralazine is another example of a reversible competitive inhibitor of monoamine oxidase.[13]

G cluster_0 Mechanism of Irreversible Hydrazine Inhibition E_S Enzyme (E) + Substrate (S) ES Enzyme-Substrate Complex (ES) E_S->ES k1 ES->E_S k-1 E_P Enzyme (E) + Product (P) ES->E_P k_cat E_I Enzyme (E) + Inhibitor (I) EI_rev Reversible EI Complex E_I->EI_rev KI (Reversible Association) EI_rev->E_I EI_irrev Covalently Modified E-I Complex (Inactive) EI_rev->EI_irrev k_inact (Irreversible Reaction)

Figure 1. General mechanism for irreversible enzyme inhibition by hydrazine derivatives.

Performance Comparison of Hydrazine-Derived Groups

The specificity and potency of hydrazine-based inhibitors are highly dependent on the specific reactive group and the overall molecular scaffold. A key study compared phenylhydrazine, alkyl hydrazines, hydrazides, and semicarbazides as inhibitors for quinone-dependent amine oxidases, specifically lysyl oxidase (LOX) and lentil seedling diamine oxidase (LSDAO).[10]

Potency and Selectivity Against Amine Oxidases

The study revealed significant differences in potency (measured by IC₅₀) and selectivity among the hydrazine families.[10] Phenylhydrazine and alkyl hydrazines were potent inhibitors of LSDAO but less effective against LOX.[10] Conversely, hydrazide and semicarbazide inhibitors were much less potent against LSDAO, suggesting they are more promising scaffolds for developing selective LOX inhibitors.[10]

Inhibitor ClassRepresentative CompoundLOX IC₅₀ (µM)LSDAO IC₅₀ (µM)Selectivity Factor (LOX/LSDAO)
PhenylhydrazinePhenylhydrazine60.01600
Alkyl HydrazineCompound 4¹400.031333
HydrazideCompound 3¹20210
SemicarbazideCompound 5¹100425
¹As designated in Burke et al., J Enzyme Inhib Med Chem, 2017.[10]

Table 1: Comparison of Hydrazine Derivatives Against Quinone-Dependent Amine Oxidases. Data is based on a 10-minute incubation time. The selectivity factor is calculated as IC₅₀ (LOX) / IC₅₀ (LSDAO). A lower selectivity factor indicates higher selectivity for LOX over LSDAO.[10]

G cluster_0 Selectivity of Hydrazine Families for Amine Oxidases LOX Lysyl Oxidase (LOX) LSDAO Lentil Seedling Diamine Oxidase (LSDAO) Phenylhydrazine Phenylhydrazine Phenylhydrazine->LOX Moderate Potency Phenylhydrazine->LSDAO High Potency Alkylhydrazine Alkyl Hydrazine Alkylhydrazine->LOX Moderate Potency Alkylhydrazine->LSDAO High Potency Hydrazide Hydrazide Hydrazide->LOX More Selective Hydrazide->LSDAO Low Potency Semicarbazide Semicarbazide Semicarbazide->LOX More Selective Semicarbazide->LSDAO Low Potency

Figure 2. Logical relationship of inhibitor selectivity for different amine oxidases.

Hydrazones as Selective MAO Inhibitors

Hydrazones, which contain an azomethine group (-NHN=CH-), are another important class of hydrazine derivatives.[5] Recent studies have focused on developing hydrazones as selective and reversible inhibitors of monoamine oxidase A (MAO-A), a key target in depression therapy.[5][14] Older, irreversible hydrazine MAOIs were non-selective and associated with significant side effects, driving the need for more specific alternatives.[5][8]

CompoundTargetInhibition TypeKᵢ (µM)IC₅₀ (µM)Selectivity
ACH10 MAO-BCompetitive, Reversible0.0970.14Selective for MAO-B
ACH14 MAO-BCompetitive, Reversible0.100.15Selective for MAO-B
Compound 2b MAO-AReversible, Competitive-0.028Selective for MAO-A
Compound 14 MAO-AReversible, Competitive0.001-Highly selective for MAO-A
Moclobemide MAO-AReversible, Competitive0.010-Reference MAO-A inhibitor

Table 2: Performance of Modern Hydrazone Derivatives as MAO Inhibitors. Data compiled from multiple studies.[15][16][17]

These findings highlight how modifying the core hydrazine structure can tune the inhibitor's properties from irreversible and non-selective to reversible and highly selective for a specific enzyme isoform.

Comparison with Alternative (Non-Hydrazine) Covalent Inhibitors

Hydrazine-derived reactive groups are one of many "warheads" used in the design of targeted covalent inhibitors (TCIs).[7] Other common reactive groups include acrylamides, sulfonyl fluorides, and epoxides.[7]

Reactive Group (Warhead)Target Residue(s)MechanismKey Features & Comparison
Hydrazines / Hydrazides Cofactors (FAD, LTQ), Carbonyls, Electrophilic speciesNucleophilic attack, Redox reactionsBroad reactivity with electron-deficient moieties; can target non-amino acid cofactors.[3] Stability can be an issue (e.g., phenylhydrazine).[10]
Acrylamides Cysteine, LysineMichael AdditionWidely used, relatively stable. Forms irreversible bond with nucleophilic residues. Basis for several FDA-approved kinase inhibitors (e.g., Ibrutinib).[18]
Nitriles CysteineReversible Covalent AdductForms a reversible thioimidate adduct. Allows for reversible covalent inhibition, potentially reducing off-target risks (e.g., Nirmatrelvir).[12]
Sulfonyl Fluorides Serine, Tyrosine, LysineSulfonylationHighly reactive, can target a broader range of nucleophilic residues compared to acrylamides.[7]

While acrylamides are highly popular for targeting cysteine residues in kinases, hydrazines offer a unique advantage in their ability to react with non-proteinaceous cofactors and other electrophilic functional groups, expanding their potential target space beyond traditional amino acid-directed covalent inhibition.[3][7]

Detailed Experimental Methodologies

The evaluation of enzyme inhibitors requires robust and standardized experimental protocols. A typical workflow involves determining the inhibitor's potency (IC₅₀), its mechanism of action (reversible vs. irreversible), and its kinetic parameters (Kᵢ, kᵢₙₐ꜀ₜ).

General Workflow for Enzyme Inhibition Assay

G cluster_0 Experimental Workflow for Evaluating Enzyme Inhibitors prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) ic50 IC50 Determination (Vary [Inhibitor], Fixed [Substrate]) prep->ic50 kinetics Kinetic Analysis (Vary [Substrate] at fixed [Inhibitor]) ic50->kinetics data_analysis Data Analysis (e.g., Lineweaver-Burk Plot) kinetics->data_analysis mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) data_analysis->mechanism irrev_kinetics Irreversible Kinetics (if applicable) (Time-dependent inactivation assay) mechanism->irrev_kinetics If irreversible params Calculate Kinetic Parameters (Ki, kinact/KI) irrev_kinetics->params

Figure 3. A generalized workflow for the characterization of enzyme inhibitors.

Protocol: In Vitro MAO Inhibition Assay (Amplex Red® Method)

This protocol is adapted from methodologies used to evaluate hydrazone inhibitors against human monoamine oxidase A (hMAO-A) and B (hMAO-B).[5][14]

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Amplex Red® reagent (10-acetyl-3,7-dihydroxyphenoxazine).

    • Horseradish peroxidase (HRP).

    • Tyramine (substrate for MAO).

    • Test inhibitors (dissolved in DMSO).

    • Sodium phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing sodium phosphate buffer, Amplex Red® reagent, HRP, and the respective MAO enzyme (MAO-A or MAO-B).

    • Add the test inhibitor at various concentrations to the wells. A control well should contain only the vehicle (DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the substrate, tyramine.

    • Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) over time. The MAO-catalyzed oxidation of tyramine produces H₂O₂, which, in the presence of HRP, reacts with Amplex Red® to produce the fluorescent product resorufin.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Determining Inhibition Type and Kinetic Parameters
  • Kinetic Measurements:

    • To determine the mechanism of inhibition, perform the enzyme activity assay in the absence and presence of the inhibitor at several fixed concentrations (e.g., IC₅₀/2, IC₅₀, 2xIC₅₀).[14]

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.5 to 10 times the Kₘ value).

    • Measure the initial reaction velocity (v) for each condition.

  • Data Analysis (Lineweaver-Burk Plot):

    • Plot 1/v versus 1/[S] (where [S] is the substrate concentration).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • The inhibition constant (Kᵢ) can be calculated from these plots.[9]

  • Analysis of Irreversible Inhibition:

    • Incubate the enzyme with a specific concentration of the irreversible inhibitor.

    • At various time points, take an aliquot of the mixture and assay for remaining enzyme activity.

    • The activity will decrease over time, typically following an exponential decay.[9][19]

    • By repeating this at several inhibitor concentrations, the rate of inactivation (kᵢₙₐ꜀ₜ) and the dissociation constant for the initial reversible complex (Kᵢ) can be determined.[9][12]

Conclusion

Hydrazine-derived reactive groups are powerful and versatile tools in the design of enzyme inhibitors. Their unique reactivity allows them to target a broad range of enzymes through both reversible and irreversible mechanisms. While early hydrazine drugs were often non-selective, modern medicinal chemistry has demonstrated that the hydrazine scaffold can be finely tuned to produce highly potent and specific inhibitors.

  • Specificity is Structure-Dependent: The choice between phenylhydrazine, alkyl hydrazine, hydrazide, or hydrazone derivatives can dramatically alter the inhibitor's selectivity profile, as seen in the differential inhibition of LOX and MAO isoforms.[10][16]

  • Reversible vs. Irreversible: Hydrazine derivatives can be designed as either reversible or irreversible inhibitors, providing flexibility in drug design. Reversible inhibitors often have a better safety profile, while irreversible inhibitors can offer greater potency and duration of action.[5][7]

  • Unique Mechanistic Potential: The ability of hydrazines to react with enzymatic cofactors provides a mechanism of action that is distinct from many other covalent warheads, which primarily target amino acid residues.[3]

For researchers, the data presented in this guide underscores the importance of careful scaffold selection. Hydrazides and semicarbazides appear to be superior starting points for developing selective inhibitors of certain quinone-dependent enzymes, while specific hydrazone structures yield highly selective and reversible MAO inhibitors.[10][15] By leveraging detailed kinetic analysis and rational design, the specificity of hydrazine-derived inhibitors can be optimized to create effective and safe chemical probes and therapeutic agents.

References

Safety Operating Guide

Propylhydrazine Hydrochloride: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Propylhydrazine hydrochloride, a reactive and hazardous substance, requires stringent disposal procedures to mitigate risks to personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering a step-by-step guide for its proper management.

Safety and Hazard Profile

This compound is classified as a self-reactive and toxic substance, demanding careful handling in a controlled laboratory environment.[1] All operations involving this compound should be conducted within a certified chemical fume hood, with personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

Key Hazard Information:

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2]
Self-Reactive Heating may cause a fire.[1]
Skin Sensitization May cause an allergic skin reaction.
Carcinogenicity Suspected of causing cancer.[2]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[2]

Proper Disposal Procedures

The primary methods for the disposal of this compound are chemical neutralization and controlled incineration. The selection of the appropriate method must be in strict compliance with all local, state, and federal regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed chemical waste disposal company to ensure adherence to all legal requirements.

This protocol is a general guideline for the neutralization of small quantities of this compound waste, based on procedures for hydrazine derivatives. It is crucial to perform this procedure on a small scale in a chemical fume hood.

Materials:

  • This compound waste solution

  • Sodium hypochlorite solution (5% or less, e.g., household bleach) or calcium hypochlorite solution

  • Stir bar and stir plate

  • Large beaker (at least 5 times the volume of the waste solution)

  • pH paper or pH meter

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Protocol:

  • Dilution: In a large beaker, dilute the this compound waste with a large amount of water (at least 10 parts water to 1 part waste). This helps to control the reaction rate.

  • Neutralization: While stirring the diluted solution, slowly and carefully add the sodium hypochlorite solution. The reaction is exothermic, so the addition should be gradual to prevent excessive heat generation.

  • Monitoring: Monitor the reaction closely. The addition of the oxidizing agent should continue until the hydrazine derivative is completely destroyed. This can be qualitatively observed by the cessation of any gas evolution or temperature increase.

  • pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).

  • Disposal: The final neutralized solution should be disposed of in accordance with local regulations for aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your local EHS.

For larger quantities or when chemical neutralization is not feasible, the recommended disposal method is through a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[3]

Procedure:

  • Segregation and Storage: Collect the this compound waste in a suitable, clearly labeled, and closed container. Do not mix it with other waste streams.

  • Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and transportation of the hazardous waste.

  • Documentation: Ensure all necessary waste disposal documentation is completed accurately and in accordance with regulatory requirements.

Spill Management

In the event of a spill, evacuate the area immediately and ensure adequate ventilation. Remove all sources of ignition. The spilled material should be absorbed with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and collected in a suitable container for disposal as hazardous waste.[3] Do not use combustible materials like paper towels to clean up the spill.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large neutralization Chemical Neutralization small_quantity->neutralization incineration Controlled Incineration large_quantity->incineration dilute Dilute with Water neutralization->dilute collect_waste Collect in Labeled Container incineration->collect_waste add_oxidizer Slowly Add Oxidizing Agent (e.g., Sodium Hypochlorite) dilute->add_oxidizer check_ph Check and Adjust pH (6-8) add_oxidizer->check_ph dispose_aqueous Dispose as Aqueous Chemical Waste check_ph->dispose_aqueous end Disposal Complete dispose_aqueous->end contact_vendor Contact Licensed Waste Disposal Service collect_waste->contact_vendor dispose_hazardous Dispose as Hazardous Waste contact_vendor->dispose_hazardous dispose_hazardous->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Propylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling Propylhydrazine hydrochloride. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety measures to prevent exposure. The following table summarizes the necessary personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (Neoprene or nitrile recommended).[1][2] Double gloving is advised.[3][4]Prevents skin contact and absorption.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[1][2]Minimizes skin exposure to spills.
Respiratory Protection Use a full-face respirator with appropriate cartridges if engineering controls are insufficient.[1]Protects against inhalation of dust or vapors.

Safe Handling and Storage Procedures

Proper handling and storage are paramount to minimizing risks associated with this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[1][5]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][6]

Handling:

  • Before use, consult the Safety Data Sheet (SDS) for this compound.

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale dust or vapors; handle in a way that minimizes aerosol and dust formation.[5]

  • Employ non-sparking tools and take precautionary measures against static discharge.[5]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.[5]

  • Wash hands thoroughly with soap and water after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7]

  • Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]

Emergency and Disposal Protocols

Immediate and correct response to emergencies and proper disposal are critical for safety and environmental protection.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][8] Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide oxygen.[1] If the individual is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[7]
Ingestion DO NOT induce vomiting.[1] Rinse the mouth with water.[5] If the person is conscious, give them water or milk to drink.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1]
Spill Evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[5] Wear appropriate PPE and contain the spill using an inert absorbent material.[8] Collect the material into a suitable container for disposal.[5]

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal must be conducted through a licensed chemical waste disposal company, adhering to all local, state, and federal regulations.[5] Do not dispose of it down the drain.[5]

Operational Workflow for Handling this compound

The following diagram outlines the step-by-step procedure for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Transfer from Storage prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 em1 Spill handle2->em1 em2 Exposure handle2->em2 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 em_spill1 Evacuate & Ventilate em_spill2 Contain & Clean Up em_spill3 Dispose as Hazardous Waste em_exp1 Follow First-Aid Procedures em_exp2 Seek Immediate Medical Attention

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylhydrazine hydrochloride
Reactant of Route 2
Propylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.